molecular formula C8H3Cl2NO2 B6326512 3-Cyano-2,4-dichlorobenzoic acid CAS No. 1807162-56-6

3-Cyano-2,4-dichlorobenzoic acid

Cat. No.: B6326512
CAS No.: 1807162-56-6
M. Wt: 216.02 g/mol
InChI Key: MHXAKISAXHNZEE-UHFFFAOYSA-N
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Description

3-Cyano-2,4-dichlorobenzoic acid is a high-purity synthetic organic compound that serves as a valuable building block in chemical and pharmaceutical research. This compound features a benzoic acid core functionalized with both cyano (CN) and chloro (Cl) substituents, a combination that is significant in the development of active molecules. Its structure allows for versatile synthetic applications; the carboxylic acid group can form salts or be coupled to create amides and esters , the chloro groups are amenable to metal-catalyzed cross-coupling reactions , and the cyano group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine . As a key intermediate, it is particularly useful in the synthesis of compounds with potential biological activity. Researchers utilize this compound in the exploration of new pharmacologically active molecules, including antiplatelet agents . Its structural motifs are commonly found in molecules that interact with enzymes and receptors, making it a compound of interest in medicinal chemistry and drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

IUPAC Name

2,4-dichloro-3-cyanobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXAKISAXHNZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Cyano-2,4-dichlorobenzoic acid CAS 1807162-56-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for 3-Cyano-2,4-dichlorobenzoic acid (CAS 1807162-56-6) , a specialized aromatic building block critical to the synthesis of next-generation agrochemicals and pharmaceuticals.

This document is structured for researchers and process chemists, focusing on synthetic methodology, reaction safety, and downstream application logic.

CAS: 1807162-56-6 | Formula: C₈H₃Cl₂NO₂ | MW: 216.02 g/mol

Executive Summary & Strategic Utility

3-Cyano-2,4-dichlorobenzoic acid represents a highly functionalized "push-pull" aromatic scaffold. The presence of two chlorine atoms at the 2,4-positions creates significant steric crowding, while the 3-cyano group introduces a strong electron-withdrawing dipole.

Core Utility:

  • Agrochemical Discovery: A primary intermediate for isoxazoline-class insecticides and anthranilic diamides . The cyano group often serves as a precursor to amides or heterocycles (e.g., tetrazoles, oxadiazoles) or remains as a pharmacophore to modulate lipophilicity (LogP).

  • Medicinal Chemistry: Utilized in the synthesis of antibacterial fluoroquinolone analogs and GABAA receptor antagonists where the "3-cyano-2,4-dichloro" motif provides metabolic stability against oxidative metabolism.

Physicochemical Profile

The following data aggregates predicted and experimental values suitable for process design.

PropertyValue / DescriptionSignificance
Appearance Off-white to pale yellow solidVisual purity indicator; darkening suggests amine/diazo impurities.
Molecular Weight 216.02 g/mol Stoichiometric calculations.
Melting Point 178–182 °C (Predicted)High melting point indicates strong intermolecular hydrogen bonding (dimerization).
pKa (COOH) ~2.1 (Predicted)Significantly more acidic than benzoic acid (4.2) due to electron-withdrawing Cl/CN groups.
LogP 2.8 – 3.1Moderate lipophilicity; suitable for organic extraction (EtOAc, DCM).
Solubility DMSO, Methanol, EtOAcPoor water solubility at pH < 2; soluble as carboxylate salt at pH > 7.

Synthetic Routes & Process Chemistry

The synthesis of CAS 1807162-56-6 is non-trivial due to the steric hindrance at the 3-position flanked by two chlorine atoms. Direct electrophilic substitution (e.g., nitration) is often regiochemically poor.

Primary Route: The "Sandmeyer" Cyanation

The most robust industrial route proceeds via the diazotization of 3-amino-2,4-dichlorobenzoic acid (CAS 50917-28-7). This method ensures regiochemical purity.

Reaction Logic Diagram

SynthesisPath Start 2,4-Dichloro-3-nitrobenzoic acid Step1 Reduction (Fe/HCl or H2/Pd) Start->Step1 Inter 3-Amino-2,4-dichlorobenzoic acid (CAS 50917-28-7) Step1->Inter Step2 Diazotization (NaNO2, HCl, 0°C) Inter->Step2 Diazo Diazonium Salt [Intermediate] Step2->Diazo Step3 Sandmeyer Cyanation (CuCN, KCN, pH 6-7) Diazo->Step3 Product 3-Cyano-2,4-dichlorobenzoic acid (CAS 1807162-56-6) Step3->Product

Figure 1: Step-wise synthesis via the Sandmeyer sequence, ensuring regiocontrol at the crowded 3-position.

Detailed Experimental Protocol (Sandmeyer)

Note: This protocol involves the generation of HCN and diazonium salts. All work must be performed in a fume hood with appropriate cyanide antidote kits available.

Step 1: Diazotization

  • Charge: Suspend 3-amino-2,4-dichlorobenzoic acid (1.0 eq) in 15% HCl (aq).

  • Cool: Chill the suspension to 0–5 °C using an ice/salt bath.

  • Addition: Dropwise add NaNO₂ (1.1 eq) solution in water, maintaining internal temperature < 5 °C.

  • Monitor: Stir for 30–60 mins. The suspension should clarify or change texture as the diazonium salt forms. Confirm endpoint with starch-iodide paper (blue = excess nitrite).

Step 2: Cyanation (The Critical Step)

  • Preparation: In a separate vessel, prepare a solution of CuCN (1.2 eq) and KCN (2.5 eq) in water. Critical: Maintain pH neutral/slightly basic to prevent HCN gas evolution.

  • Neutralization: Carefully neutralize the diazonium solution to pH ~6 using sodium carbonate (solid or sat. sol.), keeping it cold.

  • Transfer: Slowly add the neutralized diazonium mixture to the CuCN/KCN solution at 0–10 °C.

  • Reaction: Allow to warm to room temperature, then heat to 50 °C for 1 hour to drive N₂ evolution.

  • Workup: Acidify carefully with HCl to pH 2 (Caution: HCN evolution). Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.

Why this works: The amino group directs the substitution exactly to position 3. Direct cyanation of a 3-halo precursor is difficult due to the steric bulk of the ortho-chlorines inhibiting Pd-catalyst insertion.

Applications in Drug & Agrochemical Discovery[2]

The "3-cyano-2,4-dichloro" motif acts as a bioisostere for other electron-deficient rings, enhancing potency in channel blockers and enzyme inhibitors.

Application Workflow: Isoxazoline Insecticides

This compound serves as the "Left-Hand Side" (LHS) benzoic acid moiety in the synthesis of amide-linked insecticides.

ApplicationWorkflow cluster_logic SAR Logic Acid 3-Cyano-2,4-dichlorobenzoic acid Activation Acid Chloride Formation (SOCl2 or Oxalyl Chloride) Acid->Activation Coupling Amide Coupling (with Aniline/Amine) Activation->Coupling Scaffold N-Aryl Benzamide Scaffold Coupling->Scaffold Final Target: Isoxazoline/Diamide Insecticide (e.g., GABA-gated Cl- channel blocker) Scaffold->Final Note1 Cyano group increases metabolic stability Note1->Scaffold Note2 Cl atoms provide steric lock Note2->Scaffold

Figure 2: Downstream application logic. The acid is activated to an acid chloride and coupled with amines to form the bioactive benzamide core.

Mechanism of Action Relevance: In GABA-gated chloride channel antagonists (like isoxazolines), the benzoic acid moiety locks the conformation of the molecule. The 3-cyano group provides a unique dipole interaction within the binding pocket that is distinct from the 3-methyl or 3-bromo analogs, often improving selectivity against mammalian receptors.

Analytical Standards & Quality Control

To validate the identity of CAS 1807162-56-6, use the following analytical parameters.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 230 nm (Benzoic acid absorption) and 254 nm.

  • Retention Time: Expect elution ~7–9 min (relatively non-polar).

NMR Characterization (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.8 (br s, 1H, COOH)

    • δ 7.8–8.0 (d, 1H, Ar-H, C5 or C6)

    • δ 7.6–7.8 (d, 1H, Ar-H, C6 or C5)

    • Note: The aromatic region will show a simple AB system (two doublets) with ortho-coupling (~8 Hz) if the protons are adjacent, or singlets if para. In this structure (2,4-dichloro), protons are at positions 5 and 6. They are adjacent (ortho), so expect two doublets with J ≈ 8.5 Hz.

References

  • Synthesis of 3-cyano-2,4-dihalogen-5-fluoro-benzoic acids. European Patent EP1001929B1.
  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. US Patent 6,613,930.
  • 3-Amino-2,4-dichlorobenzoic acid (Precursor Data). PubChem Compound Summary. [Link]

Sources

An In-depth Technical Guide to 2,4-dichloro-3-cyanobenzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2,4-dichloro-3-cyanobenzoic acid, a halogenated and cyanated aromatic carboxylic acid. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research who are interested in the strategic use of substituted benzoic acids as versatile chemical intermediates.

Molecular Structure and Physicochemical Properties

2,4-dichloro-3-cyanobenzoic acid, also known as 3-cyano-2,4-dichlorobenzoic acid, possesses a unique substitution pattern on the benzene ring that imparts specific electronic and steric properties. The presence of two electron-withdrawing chlorine atoms, a cyano group, and a carboxylic acid group suggests a molecule with considerable chemical reactivity and potential for diverse applications.

Below is a table summarizing the key identifiers and predicted physicochemical properties of 2,4-dichloro-3-cyanobenzoic acid.

PropertyValueSource/Method
IUPAC Name 2,4-dichloro-3-cyanobenzoic acidIUPAC Nomenclature
Synonyms 3-Cyano-2,4-dichlorobenzoic acidCommercial Suppliers
CAS Number 1807162-56-6Sigma-Aldrich
Molecular Formula C₈H₃Cl₂NO₂-
Molecular Weight 216.02 g/mol -
Predicted pKa ~2.5 - 3.5Prediction based on substituent effects
Predicted Solubility Sparingly soluble in water, soluble in polar organic solventsAnalogy to similar compounds[1]

The acidity of the carboxylic acid is expected to be enhanced by the presence of the electron-withdrawing chloro and cyano substituents.[2]

Chemical Structure of 2,4-dichloro-3-cyanobenzoic acid

Caption: 2D structure of 2,4-dichloro-3-cyanobenzoic acid.

Proposed Synthesis Pathway

The proposed multi-step synthesis is outlined below:

Step 1: Diazotization of 3-amino-2,4-dichlorobenzoic acid

The first step involves the conversion of the primary aromatic amine group of 3-amino-2,4-dichlorobenzoic acid into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Sandmeyer Reaction for Cyanation

The resulting diazonium salt is then subjected to a Sandmeyer reaction to introduce the cyano group. This is accomplished by treating the diazonium salt solution with a solution of copper(I) cyanide. The copper(I) catalyst facilitates the displacement of the diazonium group by the cyanide nucleophile.

Step 3: Work-up and Purification

Following the reaction, the crude product is isolated through filtration or extraction. Purification can be achieved by recrystallization from a suitable solvent system to yield pure 2,4-dichloro-3-cyanobenzoic acid.

Proposed Synthetic Workflow

G start Start: 3-amino-2,4-dichlorobenzoic acid diazotization Step 1: Diazotization Reagents: NaNO₂, HCl Conditions: 0-5 °C start->diazotization sandmeyer Step 2: Sandmeyer Reaction Reagents: CuCN Conditions: Elevated Temperature diazotization->sandmeyer workup Step 3: Work-up and Purification - Filtration/Extraction - Recrystallization sandmeyer->workup product Final Product: 2,4-dichloro-3-cyanobenzoic acid workup->product

Caption: Proposed workflow for the synthesis of 2,4-dichloro-3-cyanobenzoic acid.

Predicted Spectroscopic Characterization

The structural elucidation of a newly synthesized compound relies heavily on spectroscopic techniques. Based on the structure of 2,4-dichloro-3-cyanobenzoic acid, the following spectral characteristics are predicted.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two non-equivalent protons on the benzene ring. These signals would likely appear as doublets due to coupling with each other. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts can be estimated based on the additive effects of the substituents. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm.[5] The carbon of the cyano group is expected to appear around 115-125 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with their specific shifts influenced by the positions of the chloro and cyano groups.

Table of Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Rationale
Carbonyl (COOH)165-175Deshielded due to two oxygen atoms.[5]
C1 (C-COOH)130-135Attached to the electron-withdrawing carboxyl group.
C2 (C-Cl)135-140Attached to an electronegative chlorine atom.
C3 (C-CN)110-115Attached to the cyano group.
C4 (C-Cl)138-143Attached to an electronegative chlorine atom.
C5128-133Aromatic CH.
C6125-130Aromatic CH.
Cyano (CN)115-125Characteristic shift for a nitrile carbon.[6]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-dichloro-3-cyanobenzoic acid is expected to show characteristic absorption bands for the carboxylic acid, nitrile, and chloro-aromatic moieties.

Table of Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300-2500Broad
C=O stretch (Carboxylic acid)1710-1680Strong
C≡N stretch (Nitrile)2260-2240Medium to Strong
C-Cl stretch800-600Strong
Aromatic C-H stretch3100-3000Medium
Aromatic C=C stretch1600-1450Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,4-dichloro-3-cyanobenzoic acid, the mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which will result in M⁺, (M+2)⁺, and (M+4)⁺ peaks in a characteristic ratio. Fragmentation may involve the loss of the carboxylic acid group, the cyano group, and chlorine atoms.

Potential Applications in Research and Development

While specific applications for 2,4-dichloro-3-cyanobenzoic acid have not been documented, its structural motifs are prevalent in molecules of significant interest in the pharmaceutical and agrochemical industries.

Drug Discovery and Medicinal Chemistry

Halogenated and cyanated benzoic acids are valuable building blocks in the synthesis of a wide range of biologically active compounds.[7][8] The presence of chlorine atoms can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[9] The cyano group can act as a hydrogen bond acceptor and can be a precursor to other functional groups.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature dichlorinated aromatic rings. The specific substitution pattern of 2,4-dichloro-3-cyanobenzoic acid could be explored in the design of novel inhibitors for various protein kinases implicated in cancer and inflammatory diseases.

  • Enzyme Inhibitors: The carboxylic acid and cyano groups can participate in key interactions within the active sites of enzymes, making this compound a potential starting point for the development of inhibitors for proteases, phosphatases, and other enzyme classes.

Agrochemicals

Substituted benzoic acids have a long history of use as herbicides.[10][11] For instance, 3-cyanobenzoic acid has been investigated for its herbicidal effects.[12] The specific combination of substituents in 2,4-dichloro-3-cyanobenzoic acid could lead to the development of new herbicides with unique modes of action or improved selectivity. It could also serve as an intermediate in the synthesis of more complex fungicides or insecticides.[13]

Safety and Handling

Specific toxicology data for 2,4-dichloro-3-cyanobenzoic acid is not available. However, based on related compounds such as dichlorobenzoic acids and cyanobenzoic acids, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14] It is likely to be an irritant to the eyes, skin, and respiratory system.

Conclusion

2,4-dichloro-3-cyanobenzoic acid represents a promising, albeit underexplored, chemical entity with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from analogous structures. It is our hope that this guide will stimulate further research into this and other uniquely substituted aromatic compounds, ultimately contributing to advancements in science and technology.

References

  • Boroncore. 3-Cyano-2,4-dichlorobenzoic acid. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • NIST. Benzoic acid, 2,4-dichloro-. [Link]

  • Google Patents. Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • Solubility of Things. 4-Cyanobenzoic Acid. [Link]

  • Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • Vaia. The ionization constants of 3- a... [Link]

  • Doc Brown. Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

  • NIST. Benzoic acid, 2,4-dichloro-. [Link]

  • PMC. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. [Link]

  • Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). [Link]

  • Vaia. Use the four compounds shown below to answer the following questions: Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid? Why is o-fluorobenzoic acid the weakest of the ortho-halo-substituted benzoic acids? Why do o-chlorobenzoic acid and o-bromobenzoic acid have similar pKa values? [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • OUCI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Google Patents.
  • PMC. Association between increasing agricultural use of 2,4-D and population biomarkers of exposure: findings from the National Health and Nutrition Examination Survey, 2001–2014. [Link]

  • PubChem. 4-Chloro-3-cyanobenzoic acid. [Link]

  • PubChem. 3-Cyanobenzoic acid. [Link]

  • PubChem. 3-Amino-2,4-dichlorobenzoic acid. [Link]

  • MDPI. Assessment of 3-Cyanobenzoic Acid as a Possible Herbicide Candidate: Effects on Maize Growth and Photosynthesis. [Link]

  • Rasayan Journal. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. [Link]

  • Wikipedia. 2,4-Dichlorobenzoic acid. [Link]

  • MDPI. Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. [Link]

  • ResearchGate. Halogen bonding for rational drug design and new drug discovery. [Link]

  • CDC. 2,4-Dichlorophenoxyacetic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Cyano-2-fluorobenzoic Acid in Pharmaceutical and Agrochemical Innovation. [Link]

  • PubChem. 2,4-Dichloro-3-methylbenzoic acid. [Link]

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3-Cyano-2,4-dichlorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Cyano-2,4-dichlorobenzoic Acid for Advanced Research Applications

Executive Summary

3-Cyano-2,4-dichlorobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in the synthesis of complex organic molecules. With a molecular formula of C₈H₃Cl₂NO₂ and a molecular weight of 216.02 g/mol , its structure incorporates a carboxylic acid, a nitrile group, and two chlorine atoms on a benzene ring, offering multiple points for chemical modification.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, robust analytical methodologies for quality control, and an exploration of its applications as a versatile building block in the development of novel pharmaceuticals and agrochemicals. The content herein is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this compound.

Physicochemical Profile

The unique substitution pattern on the benzene ring dictates the compound's chemical behavior and physical properties. Understanding these characteristics is fundamental for its effective use in synthesis and for predicting its interactions in biological systems.

PropertyValueSource
IUPAC Name 3-Cyano-2,4-dichlorobenzoic acidN/A
Synonyms 2,4-dichloro-3-cyanobenzoic acid[1]
CAS Number 1807162-56-6[1]
Molecular Formula C₈H₃Cl₂NO₂[1]
Molecular Weight 216.02 g/mol [1]
Appearance Solid[1]
InChI Key MHXAKISAXHNZEE-UHFFFAOYSA-N[1]
Purity Typically ≥96%[1]

Synthesis and Chemical Reactivity

The synthesis of cyanobenzoic acid derivatives often leverages well-established and reliable chemical transformations. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a robust pathway from an amino precursor.

Retrosynthetic Analysis & Strategy

The most logical synthetic approach involves the conversion of a primary aromatic amine to a nitrile. This is classically achieved via diazotization of an aniline derivative, followed by displacement of the resulting diazonium salt with a cyanide source. The strategic precursor is therefore 3-Amino-2,4-dichlorobenzoic acid, a compound that can be accessed through various multi-step routes.[2] This method is favored for its high fidelity and the commercial availability of the necessary starting materials.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the conversion of 3-Amino-2,4-dichlorobenzoic acid to the target compound.

Step 1: Diazotization of the Amine

  • In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 3-Amino-2,4-dichlorobenzoic acid (1.0 eq) in a 3 M solution of hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath. The low temperature is critical to ensure the stability of the diazonium salt intermediate.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.5 eq) and sodium cyanide (1.5 eq) in water. This forms the active copper cyanide complex required for the substitution.

  • Cool the cyanide solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed. The rate of addition should be controlled to manage the effervescence.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to drive the reaction to completion.[3]

Step 3: Work-up and Purification

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~1. This step protonates the carboxylic acid, causing it to precipitate.

  • Filter the crude solid product and wash thoroughly with cold water to remove inorganic salts.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Cyano-2,4-dichlorobenzoic acid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification A 3-Amino-2,4-dichlorobenzoic Acid B Add HCl, cool to 0-5 °C A->B C Add NaNO₂ (aq) dropwise B->C D Diazonium Salt Intermediate (in situ) C->D F Add Diazonium Salt to CuCN D->F E Prepare CuCN/NaCN Solution E->F G Warm to 50-60 °C H Acidify with HCl G->H I Filter Crude Product H->I J Recrystallize I->J K Pure 3-Cyano-2,4-dichlorobenzoic Acid J->K

Caption: Workflow for the synthesis of 3-Cyano-2,4-dichlorobenzoic acid.

Chemical Reactivity

The molecule possesses three distinct reactive sites:

  • Carboxylic Acid: Undergoes standard reactions such as esterification, amidation, and reduction. Its acidity is influenced by the electron-withdrawing effects of the chlorine and cyano groups.[4]

  • Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further synthetic pathways.

  • Aromatic Ring: The chlorine atoms deactivate the ring towards electrophilic substitution but can be displaced under specific nucleophilic aromatic substitution conditions.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 3-Cyano-2,4-dichlorobenzoic acid is paramount for its use in regulated industries like pharmaceuticals. A combination of chromatographic and spectroscopic methods is typically employed.

Overview of Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC-UV): The primary method for purity assessment and quantification due to its robustness and precision.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for identifying trace-level impurities or for analysis in complex matrices.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used following derivatization (e.g., esterification of the carboxylic acid) to analyze volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unequivocal structural confirmation.

  • Titration: A simple and accurate method for determining the overall assay of the acidic compound.[6]

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a self-validating system for routine quality control.

1. Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 stationary phase is well-suited for retaining moderately polar aromatic compounds.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical ratio is 60:40 (v/v) acetonitrile:water. The formic acid ensures the carboxylic acid remains protonated, leading to sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh a reference standard of 3-Cyano-2,4-dichlorobenzoic acid and dissolve in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a working standard (e.g., 50 µg/mL) by diluting the stock.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration as the working standard.

3. Analysis and System Suitability:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform five replicate injections of the working standard. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is less than 2.0%.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Prepare Standard Solution (e.g., 50 µg/mL) A->B F System Suitability Test (5 injections of Standard) B->F C Weigh Test Sample D Prepare Sample Solution (e.g., 50 µg/mL) C->D G Inject Sample D->G E System Equilibration E->F F->G H Data Acquisition G->H I Integrate Chromatograms H->I J Calculate % Purity (Area Percent) I->J K Generate Certificate of Analysis J->K

Caption: Standard workflow for HPLC-based purity analysis.

Applications in Drug Discovery and Agrochemicals

3-Cyano-2,4-dichlorobenzoic acid is not typically an active ingredient itself but rather a high-value scaffold. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical modifications.

  • Pharmaceutical Intermediate: The dichlorinated benzene ring is a common motif in many bioactive molecules. The cyano and carboxylic acid groups serve as versatile handles for building molecular complexity. For example, related dichlorobenzoic acid isomers are key intermediates in the synthesis of drugs like the antiepileptic Lamotrigine and have been explored in developing novel treatments for Alzheimer's disease.[7][8] The structural features of 3-Cyano-2,4-dichlorobenzoic acid make it a prime candidate for constructing libraries of compounds for high-throughput screening.

  • Agrochemical Synthesis: Dichlorobenzoic acid derivatives have a long history as herbicides, often functioning by mimicking or interfering with plant auxin hormones.[8] The specific substitution pattern of this molecule allows for the development of new crop protection agents with potentially improved potency, selectivity, and environmental profiles.[9]

Safety, Handling, and Storage

As a halogenated carboxylic acid, 3-Cyano-2,4-dichlorobenzoic acid should be handled with appropriate care in a laboratory setting.

  • General Hazards: It is an acidic compound and can cause irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Reactivity: Avoid contact with strong bases and oxidizing agents. Like other carboxylic acids, it can react with carbonates and bicarbonates to generate carbon dioxide gas.[4]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Note: Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for complete and detailed safety information before handling this chemical.[1]

Conclusion

3-Cyano-2,4-dichlorobenzoic acid is a synthetically valuable compound whose importance lies in its versatility as a chemical intermediate. Its well-defined physicochemical properties, coupled with established synthetic and analytical methods, make it a reliable building block for researchers in drug discovery and agrochemical development. The strategic placement of its chloro, cyano, and carboxyl functional groups provides a rich platform for the creation of novel and complex molecular architectures.

References

Sources

Technical Comparison: 2,4-Dichlorobenzoic Acid vs. 3-Cyano-2,4-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Scaffold Evolution

In the hierarchy of pharmaceutical intermediates, 2,4-dichlorobenzoic acid (2,4-DCBA) represents a foundational "building block," while 3-cyano-2,4-dichlorobenzoic acid represents a "functionalized scaffold."

For the drug developer, the distinction is not merely structural—it is electronic. The introduction of the cyano group at the 3-position transforms a relatively inert aryl chloride into a highly reactive electrophile capable of regioselective Nucleophilic Aromatic Substitution (SNAr). This guide analyzes the physicochemical divergence, synthetic pathways, and reaction logic that dictate the utility of these two compounds.

Quick Comparison Matrix
Feature2,4-Dichlorobenzoic Acid3-Cyano-2,4-Dichlorobenzoic Acid
CAS Number 50-84-01807162-56-6
Molecular Weight 191.01 g/mol 216.02 g/mol
Electronic Nature Moderate electron deficiencyHigh electron deficiency (Activated)
Primary Reactivity Carboxyl group transformations (Amidation, Esterification)Regioselective SNAr at C4; Heterocycle formation
Key Application Herbicides, Dyes, General IntermediateQuinolone Antibiotics, Kinase Inhibitors
pKa (Predicted) ~2.68~2.10 (Increased Acidity due to -CN)

Physicochemical & Electronic Profiling

Electronic Topography

The core difference lies in the Hammett Substituent Constants .

  • 2,4-DCBA: The two chlorine atoms (

    
    , 
    
    
    
    ) exert an inductive withdrawing effect (-I), deactivating the ring toward electrophilic attack but only moderately activating it for nucleophilic attack.
  • 3-Cyano-2,4-DCBA: The cyano group is a potent electron-withdrawing group (

    
    ). Its insertion at position 3 creates a cooperative electronic sink.
    
    • Vector 1: The C1-Carboxyl and C3-Cyano groups cooperatively deplete electron density at C4 .

    • Vector 2: The C3-Cyano group sterically and electronically influences the C2-Chlorine, though steric crowding often protects this position.

Acidity and Solubility

The 3-cyano substituent significantly lowers the pKa of the benzoic acid moiety. While 2,4-DCBA has a pKa of 2.68, the 3-cyano analog is expected to have a pKa near 2.1. This increased acidity requires careful handling during base-catalyzed couplings to prevent salt formation that might inhibit solubility in organic solvents.

Synthetic Pathways[2]

Synthesis of 2,4-Dichlorobenzoic Acid

The synthesis is robust and typically proceeds via the oxidation of 2,4-dichlorotoluene.[1][2] This is a commodity-scale process.

  • Reagents: KMnO4 or HNO3/O2 (Industrial).

  • Mechanism: Radical chain oxidation of the benzylic methyl group.

Synthesis of 3-Cyano-2,4-Dichlorobenzoic Acid

This molecule is harder to access. Direct cyanation of 2,4-DCBA is difficult due to competitive decarboxylation or lack of regioselectivity. The preferred route follows a Sandmeyer Logic , often adapted from the synthesis of fluoroquinolone intermediates (e.g., Finafloxacin precursors).

The "Sandmeyer Sequence":

  • Nitration: 2,4-DCBA

    
     2,4-Dichloro-3-nitrobenzoic acid. (Requires forcing conditions due to deactivated ring).
    
  • Reduction: Nitro group

    
     Amine (Fe/HCl or H2/Pd).
    
  • Diazotization & Cyanation: Amino group

    
     Diazonium salt 
    
    
    
    Nitrile (CuCN).

SynthesisPathways cluster_0 Commodity Synthesis cluster_1 Advanced Scaffold Synthesis Start 2,4-Dichlorotoluene DCBA 2,4-Dichlorobenzoic Acid (CAS 50-84-0) Start->DCBA Oxidation (KMnO4) Nitro 3-Nitro-2,4-DCBA DCBA->Nitro Nitration (HNO3/H2SO4) Amino 3-Amino-2,4-DCBA Nitro->Amino Reduction (Fe/HCl) Cyano 3-Cyano-2,4-Dichlorobenzoic Acid (CAS 1807162-56-6) Amino->Cyano Sandmeyer (NaNO2, CuCN)

Figure 1: Comparative synthetic lineage. The cyano-analog requires a multi-step "activation" sequence from the base scaffold.

Reactivity Logic: The SNAr Advantage

The most critical distinction for drug development is the Regioselective Nucleophilic Aromatic Substitution (SNAr) .

The "Inert" 2,4-DCBA

In 2,4-DCBA, the chlorines are deactivated by the ring's stability. Displacing the chlorine requires harsh conditions (high temperature, strong nucleophiles) and often results in mixtures of products because the electronic difference between C2 and C4 is insufficient to drive high regioselectivity.

The "Activated" 3-Cyano-2,4-DCBA

The 3-cyano group activates the C4-Chlorine specifically.

  • Mechanism: The nucleophile attacks C4. The negative charge in the Meisenheimer complex is stabilized by the ortho-cyano group and the para-carboxyl group.

  • Selectivity: C4 is significantly more reactive than C2 due to steric crowding at C2 (flanked by COOH and Cl/CN) and the superior resonance stabilization available for the C4-intermediate.

Application Case Study: This reactivity is exploited in the synthesis of quinolone antibiotics . An amine (e.g., cyclopropylamine or a piperazine derivative) displaces the C4-Cl. The resulting intermediate is then cyclized to form the quinolone core.

ReactivityMap Scaffold 3-Cyano-2,4-Dichlorobenzoic Acid C4_Attack C4-Attack (Major) Activated by o-CN and p-COOH Scaffold->C4_Attack Nucleophile (R-NH2) Mild Heat C2_Attack C2-Attack (Minor) Sterically Hindered Scaffold->C2_Attack High Temp / Force Product 4-Amino-3-cyano-2-chlorobenzoic acid (Quinolone Precursor) C4_Attack->Product S_NAr Mechanism

Figure 2: Regioselectivity map showing the preferential displacement of the C4-chlorine, driven by the 3-cyano group.

Experimental Protocols

Protocol A: Synthesis of 2,4-Dichlorobenzoic Acid (Oxidation)

This protocol validates the base scaffold synthesis.

  • Setup: A 1L flask equipped with a reflux condenser.

  • Reaction: Suspend 2,4-dichlorotoluene (16.1 g, 0.1 mol) in water (500 mL). Add KMnO4 (47.4 g, 0.3 mol) in portions.

  • Conditions: Reflux for 4–6 hours until the purple color persists (or fades to brown MnO2).

  • Workup: Filter hot to remove MnO2. Acidify the filtrate with concentrated HCl to pH 1.

  • Isolation: The white precipitate is 2,4-DCBA. Recrystallize from ethanol/water.

    • Yield: ~80-90%.[3]

    • Melting Point: 158–160 °C.

Protocol B: Functionalization to 3-Cyano-2,4-Dichlorobenzoic Acid (Sandmeyer Adaptation)

Adapted from standard protocols for 4-chloro-3-cyanobenzoic acid and fluoroquinolone intermediates.

Step 1: Nitration

  • Dissolve 2,4-DCBA (19.1 g, 0.1 mol) in concentrated H2SO4 (50 mL).

  • Add fuming HNO3 (10 mL) dropwise at 0°C. Stir at RT for 2 hours, then pour onto ice. Filter the solid (3-nitro isomer).

Step 2: Reduction

  • Suspend the nitro compound in Ethanol/Water (1:1). Add Iron powder (3 eq) and catalytic HCl. Reflux for 2 hours.

  • Basify with Na2CO3, filter hot, and acidify to isolate 3-amino-2,4-dichlorobenzoic acid .

Step 3: Sandmeyer Cyanation (The Critical Step)

  • Diazotization: Suspend the amine (10 g) in dilute HCl. Cool to 0°C. Add NaNO2 (1.1 eq) solution dropwise to form the diazonium salt.

  • Cyanation: Prepare a solution of CuCN (1.2 eq) and KCN (3 eq) in water at 60°C.

  • Addition: Slowly add the cold diazonium solution to the warm CuCN mixture. (Caution: HCN evolution possible; use scrubber).

  • Workup: Acidify to pH 2. Extract with Ethyl Acetate.[4]

  • Purification: Silica gel chromatography (MeOH/DCM) may be required to separate from de-aminated byproducts.

References

  • ChemicalBook. (2025).[5] Properties and Safety of 2,4-Dichlorobenzoic Acid (CAS 50-84-0). Retrieved from

  • Sigma-Aldrich. (2025).[4] 3-Cyano-2,4-dichlorobenzoic acid Product Sheet (CAS 1807162-56-6).[6][7] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2,4-Dichlorobenzoic Acid.[8] Retrieved from

  • ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.[9] (Analogous chemistry for cyano-insertion). Retrieved from

  • BenchChem. (2025).[4] Synthesis routes and applications of Halogenated Benzoic Acids.[3][10] Retrieved from

Sources

Technical Whitepaper & Advanced Safety Data Guide: 3-Cyano-2,4-dichlorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directives

As a Senior Application Scientist, I approach 3-Cyano-2,4-dichlorobenzoic acid (CAS: 1807162-56-6) not merely as a chemical inventory item, but as a highly reactive, polyfunctional building block. The presence of two electron-withdrawing chlorine atoms, a cyano group, and a carboxylic acid makes this molecule an exceptional intermediate for cross-coupling and amidation in drug discovery. However, this exact electronic configuration dictates strict handling protocols to mitigate toxicity and reactive hazards[1]. This guide synthesizes standard Safety Data Sheet (SDS) parameters with field-proven mechanistic insights to ensure safe, scalable laboratory workflows.

Physicochemical Profiling & Structural Causality

Understanding the safe handling of this molecule requires analyzing its functional groups. The electron-withdrawing nature of the -Cl and -CN groups significantly lowers the pKa of the benzoic acid moiety compared to unsubstituted benzoic acid. This increases its solubility in basic aqueous solutions but also makes the corresponding acyl chloride (if synthesized downstream) hyper-reactive and prone to violent hydrolysis.

Table 1: Physicochemical and Identification Data

PropertyValueCausality / Practical Implication
Chemical Name 3-Cyano-2,4-dichlorobenzoic acidCore scaffold for API (Active Pharmaceutical Ingredient) synthesis.
CAS Number 1807162-56-6Unique identifier for regulatory compliance and inventory tracking.
Molecular Formula C8H3Cl2NO2High halogen content dictates specialized high-temperature incineration disposal.
Molecular Weight 216.02 g/mol Critical for precise stoichiometric calculations in micro-scale synthesis.
Appearance Solid (Off-white to yellow)High risk of dust generation; necessitates local exhaust ventilation.

Hazard Characterization & Toxicological Mechanisms

Based on structural analogs (e.g., 2,6-dichloro-4-cyanobenzoic acid) and standardized SDS data, this compound exhibits significant acute toxicity and irritant properties[2].

  • H302 / H312 / H332 (Harmful if swallowed, in contact with skin, or if inhaled): The lipophilic dichlorobenzene ring facilitates rapid dermal and mucosal penetration. Once systemic, halogenated aromatic acids can disrupt cellular metabolism, necessitating strict barrier protection[2].

  • H315 / H319 / H335 (Irritating to skin, eyes, and respiratory system): The inherent acidity of the carboxyl group, combined with the electrophilic nature of the ring, causes immediate protein denaturation upon contact with mucous membranes, leading to severe irritation[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems. Every step includes a verifiable checkpoint to confirm success before proceeding.

Protocol A: Safe Dispensing and Solution Preparation
  • Environment: Conduct all weighing inside a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator.

    • Causality: Prevents inhalation of micro-particulates, directly mitigating H332 inhalation hazards.

  • PPE: Don double nitrile gloves (outer layer ≥ 0.11 mm thickness), a Tyvek lab coat, and tight-fitting safety goggles.

    • Causality: Nitrile provides superior chemical resistance against halogenated aromatics compared to standard latex.

  • Dispensing: Use an anti-static weighing boat and a grounded spatula.

    • Checkpoint: Ensure the analytical balance settles quickly; persistent fluctuation indicates static charge, which can cause hazardous powder aerosolization.

  • Dissolution: Dissolve the powder in a polar aprotic solvent (e.g., anhydrous DMF or DMSO) before transferring it to the main reactor.

    • Causality: Pre-dissolution prevents the exothermic clumping that occurs when fine acidic powders are added directly to basic reaction mixtures.

Protocol B: Downstream Amide Coupling (Drug Discovery Workflow)

This compound is frequently utilized to synthesize complex amides. The following protocol outlines a safe, high-yield coupling strategy.

  • Activation: In a dry, argon-purged round-bottom flask, dissolve 1.0 eq of 3-Cyano-2,4-dichlorobenzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The formation of the active OAt-ester intermediate should be visible within 15 minutes.

    • Causality: HATU is chosen over standard EDC/HOBt because the highly electron-deficient benzoic acid requires a hyper-reactive coupling agent to drive the reaction forward and prevent premature hydrolysis.

  • Coupling: Slowly add 1.1 eq of the target primary amine. Stir at room temperature for 2 hours.

  • Quenching: Quench the reaction with saturated aqueous NH4Cl.

    • Causality: A mildly acidic quench safely neutralizes excess DIPEA without risking the hydrolysis of the newly formed amide bond.

AmideCoupling A 3-Cyano-2,4-dichlorobenzoic acid (Electron-Deficient) B HATU + DIPEA (Activation) A->B DMF, RT C Active OAt-Ester Intermediate B->C 15 mins E Target Amide API + HOAt byproduct C->E Coupling D Primary Amine (Nucleophile) D->E Addition

Fig 1. Mechanistic workflow for the HATU-mediated amide coupling of 3-Cyano-2,4-dichlorobenzoic acid.

Emergency Response & Decontamination Logic

Standard SDS instructions often lack situational context. The following logic tree provides causality-driven emergency responses.

  • Spill Response: Do not use water initially, as it may spread the acidic dust and generate localized heat. Cover the spill with a dry, basic absorbent (e.g., sodium carbonate) to safely neutralize the carboxylic acid[3]. Sweep carefully using non-sparking tools and place in a sealed, labeled container.

  • Disposal: Must be disposed of via a licensed chemical waste facility. High-temperature incineration (>1000°C) with flue gas scrubbing is required.

    • Causality: Incineration of halogenated compounds below 800°C can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs).

EmergencyResponse Event Exposure Event Inhalation Inhalation (H332) Event->Inhalation Skin Skin Contact (H312/H315) Event->Skin Eye Eye Contact (H319) Event->Eye ActInhale Move to fresh air. Administer O2 if needed. Inhalation->ActInhale ActSkin Wash with soap and copious water for 15 mins. Skin->ActSkin ActEye Irrigate for 15 mins with sterile saline. Eye->ActEye Med Mandatory Medical Evaluation (Provide SDS to Physician) ActInhale->Med ActSkin->Med ActEye->Med

Fig 2. Self-validating emergency response protocol for acute exposure incidents.

References

Sources

Navigating the Synthesis and Application of 3-Cyano-2,4-dichlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For chemists and pharmacologists, the precise arrangement of functional groups on an aromatic scaffold is a cornerstone of modern molecular design. Halogenated and cyanated benzoic acids, in particular, represent a class of intermediates prized for their utility in constructing complex molecules with tailored biological activities. This guide focuses on 3-Cyano-2,4-dichlorobenzoic acid, a molecule of interest in synthetic and medicinal chemistry. While this compound is commercially available, its detailed public data, including a dedicated PubChem Compound ID (CID), remains sparse. This guide will therefore provide the known identifiers and delve into the broader context of its synthesis and potential applications by examining related, well-documented analogs.

Core Identifiers and Physicochemical Properties

Identifying a chemical entity with precision is paramount for research and development. 3-Cyano-2,4-dichlorobenzoic acid is identified by the Chemical Abstracts Service (CAS) number 1807162-56-6. As of early 2026, a specific PubChem CID has not been assigned, which often indicates a compound is either novel, not yet fully characterized in public databases, or is indexed under a substance record rather than a curated compound record.

To provide a framework for understanding its likely characteristics, the table below compares the computed properties of structurally related dichlorinated benzoic acids. These analogs provide a reliable basis for predicting the behavior of the target compound in various experimental settings.

Property2,4-Dichlorobenzoic Acid[1][2]3,4-Dichlorobenzoic Acid[3]2,3-Dichlorobenzoic Acid[1]
PubChem CID 578757975765
Molecular Formula C₇H₄Cl₂O₂C₇H₄Cl₂O₂C₇H₄Cl₂O₂
Molecular Weight 191.01 g/mol 191.011 g/mol 191.01 g/mol
InChIKey ATCRIUVQKHMXSH-UHFFFAOYSA-NVPHHJAOJUJHJKD-UHFFFAOYSA-NQAOJBHRZQQDFHA-UHFFFAOYSA-N
XLogP3 2.82.92.7
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 222
Melting Point 157-160 °C201-202 °CNot specified

Data sourced from PubChem and other chemical databases.

The introduction of a cyano (-CN) group in place of a hydrogen atom at the 3-position of 2,4-dichlorobenzoic acid would alter these properties. The molecular formula would become C₈H₃Cl₂NO₂, and the molecular weight would increase. The cyano group's electron-withdrawing nature would also be expected to influence the compound's acidity and polarity.

Synthesis Strategies: The Path to Cyanation

The synthesis of cyanated aromatic compounds often involves the transformation of other functional groups, with the Sandmeyer reaction being a classic and reliable method.[4] This reaction provides a logical and well-established pathway to introduce a cyano group onto a dichlorinated benzoic acid scaffold, starting from an amino precursor.

A plausible synthetic route to 3-Cyano-2,4-dichlorobenzoic acid would therefore begin with 3-Amino-2,4-dichlorobenzoic acid (PubChem CID: 15278234).[5] The amino group can be converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.

Synthesis_Pathway Start 3-Amino-2,4-dichlorobenzoic acid Diazonium Intermediate Diazonium Salt Start->Diazonium 1. NaNO₂, HCl (aq) 2. 0-5 °C Final 3-Cyano-2,4-dichlorobenzoic acid Diazonium->Final CuCN, KCN (Sandmeyer Reaction) Applications cluster_fields Potential Application Fields Core 3-Cyano-2,4-dichlorobenzoic acid Dichlorinated Scaffold Cyano Group (Reactive Handle) Pharma Pharmaceuticals Core:f0->Pharma Metabolic Stability Core:f1->Pharma Further Derivatization Agro Agrochemicals Core:f0->Agro Bioactivity Materials Material Science Core:f1->Materials Functionalization

Caption: Logical relationship between the structural features of the core molecule and its potential application fields.

Conclusion

3-Cyano-2,4-dichlorobenzoic acid stands as a potentially valuable, though currently under-documented, chemical intermediate. Its synthesis is accessible through well-established chemical transformations like the Sandmeyer reaction, starting from its amino-substituted precursor. For researchers in drug discovery and materials science, this compound offers a unique combination of a metabolically robust dichlorinated ring and a versatile cyano functional group, paving the way for the development of novel molecules and materials. The lack of a dedicated PubChem CID highlights an opportunity for further public characterization of this and other specialized chemical building blocks.

References

  • PubChem. 3-Amino-2,4-dichlorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2,4-Dichlorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Benzoic acid, 3,4-dichloro-. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 2,3-Dichlorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

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Methodological & Application

using 3-Cyano-2,4-dichlorobenzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyano-2,4-dichlorobenzoic acid (CAS 1807162-56-6) is a high-value scaffold used primarily in the synthesis of 8-cyanoquinolone antibiotics (e.g., Finafloxacin analogs). Unlike traditional fluoroquinolones, the incorporation of a cyano group at the C-8 position of the quinolone core has been shown to enhance activity against anaerobic bacteria and reduce efflux-pump-mediated resistance in Gram-positive pathogens (MRSA).

This guide provides an advanced protocol for converting this benzoic acid intermediate into a functionalized quinolone core using the Magnesium Enolate (Kyowa Hakko) methodology. This route is preferred over the classical Gould-Jacobs reaction due to milder conditions, higher yields, and superior regio-control.

Chemical Profile & Material Attributes

PropertySpecificationNotes
IUPAC Name 3-Cyano-2,4-dichlorobenzoic acidCore scaffold for 8-cyanoquinolones
CAS Number 1807162-56-6Note: Often confused with 5-fluoro analog (CAS 117528-58-2)
Molecular Formula C₈H₃Cl₂NO₂MW: 216.02 g/mol
Appearance Off-white to pale yellow powderHygroscopic; store under inert gas
Solubility Soluble in DMF, DMSO, MeOHPoor solubility in water/non-polar solvents
Key Functionality C-1 Carboxyl : Amide/Ester formationC-3 Cyano : Electronic modulatorC-2/C-4 Chlorines : Leaving groups (SₙAr)C-2 Cl : Displaced during cyclizationC-4 Cl : Displaced by piperazine/amine (API final step)

Synthetic Utility: The "8-Cyano" Advantage

In medicinal chemistry, replacing the C-8 fluorine or hydrogen of a quinolone with a cyano group (derived from the C-3 cyano of the starting material) imparts unique properties:

  • Acidity Modulation: The electron-withdrawing cyano group increases the acidity of the C-3 carboxylic acid in the final drug, improving binding affinity to DNA gyrase.

  • Stereoelectronic Effects: It alters the molecular shape, potentially bypassing resistance mutations in the target enzymes (Topoisomerase IV).

Advanced Protocol: Quinolone Core Construction

This protocol details the conversion of 3-Cyano-2,4-dichlorobenzoic acid into Ethyl 8-cyano-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Reaction Logic & Pathway

The synthesis utilizes a Magnesium Enolate intermediate to attach the beta-keto ester tail, followed by a stepwise cyclization. This avoids the high temperatures (250°C) of the Gould-Jacobs method.

QuinoloneSynthesis Start 3-Cyano-2,4-dichloro- benzoic acid Step1 Acid Chloride Activation Start->Step1 (COCl)2, DMF cat. Step2 Magnesium Enolate Acylation Step1->Step2 Mg(OEt)2, Diethyl Malonate Step3 Enamine Formation (Amine Addition) Step2->Step3 HC(OEt)3, Ac2O then Cyclopropylamine Step4 Cyclization (S_nAr) Step3->Step4 K2CO3 or NaH Final 8-Cyano-7-chloro- quinolone Core Step4->Final Ring Closure

Figure 1: Strategic pathway for converting the benzoic acid scaffold into the quinolone core.

Step-by-Step Methodology

Reagents Required:

  • 3-Cyano-2,4-dichlorobenzoic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq) / DMF (cat.)

  • Mono-ethyl malonate potassium salt (or Diethyl malonate + Mg(OEt)₂)

  • Triethyl orthoformate (TEOF)

  • Cyclopropylamine (1.1 eq)

  • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Toluene.

Step 1: Acid Chloride Activation

  • Suspend 10.0 g (46 mmol) of 3-Cyano-2,4-dichlorobenzoic acid in 100 mL dry DCM .

  • Add 0.1 mL DMF as a catalyst.

  • Dropwise add 5.2 mL (60 mmol) Oxalyl Chloride at 0°C under N₂.

  • Allow to warm to room temperature (RT) and stir for 3 hours until gas evolution ceases and the solution clears.

  • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in 50 mL dry Toluene .

Step 2: C-Acylation (Magnesium Enolate Formation) Mechanism: The magnesium cation coordinates the malonate, increasing the acidity of the alpha-proton and stabilizing the transition state for acylation.

  • In a separate vessel, mix Mg(OEt)₂ (55 mmol) and Diethyl Malonate (55 mmol) in 100 mL Toluene . Heat to 50°C for 2 hours to generate the ethoxymagnesium malonate.

  • Cool the enolate solution to -10°C.

  • Slowly add the Acid Chloride solution (from Step 1) to the enolate. Maintain temp < 0°C.

  • Stir at RT for 12 hours.

  • Quench with dilute H₂SO₄ (keeping T < 20°C) to decarboxylate the intermediate.

  • Extract with Toluene, wash with brine, and concentrate to yield the Beta-Keto Ester .

Step 3: Enamine Formation

  • Dissolve the Beta-Keto Ester in Acetic Anhydride (20 mL) and Triethyl Orthoformate (30 mL) .

  • Reflux at 110°C for 2 hours (removes EtOH). Concentrate to yield the Enol Ether .

  • Dissolve residue in Ethanol (100 mL) .

  • Add Cyclopropylamine (1.1 eq) dropwise at 0°C.

  • Stir at RT for 2 hours. The solution now contains the Enamine intermediate .

Step 4: Cyclization (Ring Closure)

  • Add Potassium Carbonate (2.0 eq) directly to the reaction mixture (or switch solvent to DMF for faster kinetics).

  • Heat to 60-80°C for 4-6 hours.

  • Observation: The C-2 Chlorine (ortho to the carbonyl) is displaced by the enamine nitrogen.

  • Pour into ice water. The product, Ethyl 8-cyano-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate , will precipitate.[1]

  • Filter, wash with water and cold ethanol.

Quality Control & Analytical Standards

MethodParameterAcceptance Criteria
HPLC Purity> 98.0% (Area %)
¹H NMR Structure VerificationCyclopropyl peaks (0.8-1.2 ppm); Aromatic protons (doublets)
IR Functional GroupsNitrile (CN): Sharp band at ~2230 cm⁻¹Carbonyl (C=O): ~1720 cm⁻¹ (ester), ~1615 cm⁻¹ (quinolone)
LOD Loss on Drying< 0.5% w/w

Critical Impurity Watch:

  • Des-cyano impurity: Result of hydrolysis of the nitrile group (forms amide). Avoid strong acids/bases at high temps during workup.

  • Regio-isomers: Unlikely with this route, but verify substitution pattern by NOE (Nuclear Overhauser Effect) NMR.

Safety & Handling Protocols

  • Cyanide/Nitrile Hazard: While the cyano group is covalently bonded, thermal decomposition or strong oxidative conditions can release toxic gases. Work in a well-ventilated fume hood.

  • Sensitization: Benzoic acid derivatives and quinolone intermediates are potent skin and respiratory sensitizers. Full PPE (respirator, double nitrile gloves) is mandatory.

  • Acid Chlorides: Highly corrosive and react violently with moisture. Quench all glassware and waste streams with aqueous bicarbonate before disposal.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Link

  • Kyowa Hakko Kogyo Co., Ltd. (1987). Process for the preparation of quinolonecarboxylic acid derivatives. European Patent EP0241206.
  • Biotage Application Note. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Link

  • Emami, S., et al. (2020). Recent advances in the synthesis of 4-quinolones as a privileged scaffold in medicinal chemistry. RSC Advances.
  • PubChem. (2025). Compound Summary: 3-Cyano-2,4-dichlorobenzoic acid.[2] National Library of Medicine. Link

Sources

Application Note: Standardized Protocol for the Diazotization of 3-Amino-2,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2,4-dichlorobenzoic acid (CAS 50917-28-7)[1] is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceuticals, agrochemicals, and specialty dyes. The primary amine group at the 3-position is sterically hindered by the adjacent chlorine atoms at the 2- and 4-positions, and its nucleophilicity is electronically deactivated by both the halogens and the meta-carboxylic acid group. Therefore, the diazotization of this compound requires optimized conditions to ensure complete conversion to the diazonium salt without triggering premature degradation or side reactions[2].

Mechanistic Insights & Experimental Causality

The diazotization of deactivated anilines relies on the generation of the highly electrophilic nitrosonium ion (


). In this protocol, sodium nitrite is added to a strongly acidic suspension of the amine. To ensure a high-yielding, self-validating reaction, several critical mechanistic controls are implemented:
  • Amine Solubilization via Reprecipitation: Due to the zwitterionic nature and high lattice energy of 3-amino-2,4-dichlorobenzoic acid, direct dissolution in dilute acid is inefficient. The protocol utilizes a field-proven "reprecipitation" technique: the amine is first dissolved in aqueous sodium hydroxide to form a highly soluble sodium carboxylate salt. Rapid acidification with concentrated hydrochloric acid reprecipitates the amine hydrochloride as a microcrystalline suspension. This drastically increases the surface area, ensuring a rapid and quantitative reaction with

    
    .
    
  • Strict Thermal Control (0–5 °C): Diazonium salts of halogenated benzoic acids are thermally labile[3]. If the temperature exceeds 5 °C, the diazonium intermediate undergoes spontaneous dediazoniation (loss of

    
    ), yielding 3-hydroxy-2,4-dichlorobenzoic acid (a phenol derivative). An ice-salt bath is mandatory to suppress this pathway.
    
  • Endpoint Validation & Quenching: A slight excess of nitrous acid is required to drive the reaction to completion, which is validated by a starch-iodide test[4]. However, residual

    
     can interfere with downstream applications (e.g., oxidizing coupling partners). Sulfamic acid (
    
    
    
    ) is added to cleanly convert excess
    
    
    into nitrogen gas and sulfuric acid.

Experimental Workflow

DiazotizationWorkflow Step1 1. Amine Preparation Dissolve 3-amino-2,4-dichlorobenzoic acid in aq. NaOH, then precipitate with HCl Step2 2. Thermal Control Cool suspension to 0-5 °C using an ice-salt bath Step1->Step2 Fine suspension formed Step3 3. Nitrosation Dropwise addition of aq. NaNO2 over 30 min Step2->Step3 T < 5 °C Step4 4. Endpoint Validation Starch-Iodide test for excess nitrous acid Step3->Step4 Stir 15 min Step5 5. Quenching Add Sulfamic Acid or Urea to neutralize excess HNO2 Step4->Step5 Positive (Blue/Black) Step6 6. Diazonium Salt Ready for downstream coupling, reduction, or Sandmeyer reaction Step5->Step6 N2 gas ceases

Workflow for the diazotization of 3-amino-2,4-dichlorobenzoic acid.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role / Safety Note
3-Amino-2,4-dichlorobenzoic acid 206.021.002.06 gStarting Material. Irritant.
Sodium Hydroxide (1M aq) 40.001.1011.0 mLSolubilizing agent. Corrosive.
Hydrochloric Acid (37%) 36.463.503.0 mLAcidic medium /

generator.
Sodium Nitrite (NaNO2) 69.001.050.72 gNitrosating agent. Toxic/Oxidizer.
Sulfamic Acid 97.09~0.05~0.05 gQuenching agent.
Starch-Iodide Paper N/AN/AAs neededEndpoint indicator.

Step-by-Step Protocol

Step 1: Reprecipitation of the Amine

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.06 g (10.0 mmol) of 3-amino-2,4-dichlorobenzoic acid in 10 mL of deionized water.

  • Slowly add 11.0 mL of 1M NaOH (11.0 mmol) while stirring at room temperature until the solid completely dissolves, forming the sodium carboxylate salt.

  • Rapidly add 3.0 mL of concentrated HCl (37%) to the solution under vigorous stirring. A fine, pale precipitate of the amine hydrochloride will immediately form.

Step 2: Nitrosation 4. Submerge the flask in an ice-salt bath. Allow the internal temperature of the suspension to drop to 0–2 °C. 5. In a separate small vial, dissolve 0.72 g (10.5 mmol) of sodium nitrite (


) in 3.0 mL of cold deionized water.
6. Using an addition funnel or syringe, add the 

solution dropwise to the vigorously stirred amine suspension over a period of 20–30 minutes[5]. Critical: Monitor the internal temperature continuously; do not allow it to exceed 5 °C to prevent dediazoniation[2]. 7. As the reaction proceeds, the suspension will gradually clarify, indicating the formation of the soluble 2,4-dichloro-3-carboxybenzenediazonium chloride salt.

Step 3: Endpoint Validation & Quenching 8. After the addition is complete, continue stirring the reaction mixture at 0–2 °C for 15 minutes. 9. Self-Validation: Dip a glass stirring rod into the reaction mixture and spot it onto a strip of starch-iodide paper. An immediate, persistent blue-black color indicates the presence of excess nitrous acid, confirming that the amine has been fully consumed[4]. (If the test is negative, add an additional 0.05 eq of


 and stir for 10 minutes before retesting).
10. Add solid sulfamic acid in small portions (approx. 10–20 mg at a time) until nitrogen gas evolution ceases and a subsequent starch-iodide test yields a negative result.
11. The diazonium salt solution must be kept at 0 °C and used immediately for downstream transformations (e.g., Sandmeyer halogenation, reduction to hydrazine, or azo coupling).

Analytical Validation of Diazonium Formation

Because isolating dry diazonium salts poses a severe explosion hazard, validation is performed in situ via an azo-coupling test:

  • Prepare a test solution by dissolving 50 mg of

    
    -naphthol in 1 mL of 10% NaOH.
    
  • Add 2 drops of the cold diazonium salt solution to the

    
    -naphthol solution.
    
  • The immediate formation of a brilliant orange/red precipitate (an azo dye) confirms the successful generation of the diazonium intermediate.

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Vigorous bubbling during

addition
Temperature exceeded 5 °C, causing diazonium decomposition (

release).
Pause addition. Add more salt/ice to the cooling bath. Ensure vigorous stirring to prevent local hot spots.
Incomplete dissolution of amine Insufficient acid or poor initial reprecipitation.Ensure the initial reprecipitation step (Step 1) is performed rapidly to yield a microcrystalline suspension.
Negative starch-iodide test after 15 mins

was degraded or amine was in excess.
Add additional

in 0.05 eq increments until a persistent blue-black spot is observed.
Persistent yellow/brown gas (

)

added too rapidly, leading to nitrous acid dehydration.
Slow the dropwise addition rate and ensure the tip of the addition funnel is close to the liquid surface.

References

  • Source: Google Patents (US3931300A)
  • Title: m-IODOBENZOIC ACID Source: Organic Syntheses, Coll. Vol. 2, p.353 (1943); Vol. 19, p.52 (1939) URL: [Link]

Sources

Application Note: Synthesis of 8-Cyanoquinolone Antibiotics via 3-Cyano-2,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 8-cyano-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffolds using 3-Cyano-2,4-dichlorobenzoic acid as the regioselective starting material.

Executive Summary & Scientific Context

3-Cyano-2,4-dichlorobenzoic acid is a critical building block for the synthesis of 8-cyanoquinolones , a subclass of quinolone antibiotics known for enhanced activity against anaerobic bacteria and improved pharmacokinetic profiles (e.g., Finafloxacin ).

While the vast majority of clinical quinolones require a fluorine atom at the C6 position (derived from 2,4-dichloro-5-fluorobenzoic acid), the 3-cyano-2,4-dichloro scaffold allows for the synthesis of des-fluoro 8-cyano analogs or serves as a specific intermediate where the C6 position remains unsubstituted or is modified late-stage.

Key Structural Transformations:

  • C1-Carboxyl: Precursor to the quinolone C3-carboxylic acid.

  • C2-Chloro: Acts as the leaving group for the critical intramolecular cyclization (Grohe-Heberle or Gould-Jacobs).

  • C3-Cyano: Becomes the C8-cyano group in the final quinolone, a moiety that reduces efflux pump susceptibility.

  • C4-Chloro: Becomes the C7-Chloro site, the electrophilic handle for attaching the side-chain amine (e.g., piperazine, pyrrolidine).

Retrosynthetic Analysis & Pathway

The synthesis follows the Grohe-Heberle methodology, which is preferred over the Gould-Jacobs route for this substrate due to milder cyclization conditions and higher yields.

Pathway Logic:

  • Activation: The benzoic acid is converted to the acid chloride.

  • Acylation: Reaction with an enamino ester (Ethyl 3-(dimethylamino)acrylate) introduces the C2-C3 quinolone carbons.

  • Exchange: The dimethylamino group is displaced by the primary amine (N1-cyclopropyl).

  • Cyclization: Intramolecular

    
     displaces the C2-chloro group. The C3-cyano group  (ortho to the leaving group) electronically activates this position, facilitating the ring closure.
    
Visual Pathway (DOT Diagram)

QuinoloneSynthesis Start 3-Cyano-2,4-dichlorobenzoic Acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, cat. DMF Toluene, Reflux Acrylate Enamino Ester Adduct AcidCl->Acrylate Ethyl 3-(dimethylamino)acrylate TEA, Toluene Enamine N-Cyclopropyl Enamine Acrylate->Enamine Cyclopropylamine EtOH, RT Cyclized 8-Cyano-7-chloro Quinolone Core Enamine->Cyclized NaH or K2CO3 DMF, Heat (SnAr) Final Final 8-Cyano Antibiotic Cyclized->Final Secondary Amine (R2NH) Hydrolysis (NaOH)

Caption: Step-wise conversion of 3-Cyano-2,4-dichlorobenzoic acid to the 8-cyanoquinolone core via the Grohe-Heberle method.

Detailed Experimental Protocol

Phase 1: Activation & Condensation

Objective: Synthesize the Ethyl 2-(3-cyano-2,4-dichlorobenzoyl)-3-(dimethylamino)acrylate.

Reagents:

  • 3-Cyano-2,4-dichlorobenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Ethyl 3-(dimethylamino)acrylate (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Solvents: Toluene (anhydrous), DMF (catalytic).

Step-by-Step:

  • Acid Chloride Formation: Suspend 3-Cyano-2,4-dichlorobenzoic acid (21.6 g, 100 mmol) in dry Toluene (150 mL). Add catalytic DMF (0.5 mL).

  • Add

    
     (11 mL, 150 mmol) dropwise. Heat to reflux for 3 hours until gas evolution ceases and the solution clears.
    
  • Evaporate solvent and excess

    
     under reduced pressure. Re-dissolve the residue in fresh Toluene (100 mL).
    
  • Acylation: In a separate vessel, dissolve Ethyl 3-(dimethylamino)acrylate (15.7 g, 110 mmol) and TEA (16.7 mL) in Toluene (100 mL).

  • Add the acid chloride solution dropwise to the acrylate solution at 50-60°C.

  • Stir at reflux for 4 hours.

  • Workup: Cool to RT. Wash with water (2 x 100 mL).[2] Dry organic layer over

    
     and concentrate to yield the crude enamino ester (typically a viscous oil or low-melting solid).
    
Phase 2: Transamination & Cyclization

Objective: Install the N1-cyclopropyl group and close the quinolone ring.

Reagents:

  • Cyclopropylamine (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 eq) or

    
     (2.0 eq).
    
  • Solvents: Ethanol (Step A), DMF (Step B).

Step-by-Step:

  • Transamination: Dissolve the crude intermediate from Phase 1 in Ethanol (150 mL).

  • Add Cyclopropylamine (7.6 mL, 110 mmol) dropwise at 0-5°C (exothermic).

  • Stir at RT for 2 hours. The solution will turn yellow/orange.

  • Concentrate the solvent to obtain the Ethyl 2-(3-cyano-2,4-dichlorobenzoyl)-3-(cyclopropylamino)acrylate .

  • Cyclization: Dissolve the residue in anhydrous DMF (100 mL).

  • Add

    
     (27.6 g, 200 mmol) or NaH (4.8 g, 120 mmol) carefully.
    
  • Heat to 80-100°C for 4-6 hours. Monitor by TLC/HPLC for the disappearance of the intermediate.

    • Mechanistic Note: The base deprotonates the amine (NH), which then attacks the C2 position of the benzene ring, displacing the Chlorine atom. The ortho-cyano group activates this position.

  • Quench: Pour the reaction mixture into ice water (500 mL). The product, Ethyl 8-cyano-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate , will precipitate.

  • Filter, wash with water and cold ethanol. Dry in a vacuum oven.

Phase 3: C7-Amination & Hydrolysis

Objective: Attach the side chain (e.g., pyrrolidine) and deprotect the acid.

Reagents:

  • Secondary Amine (e.g., Pyrrolidine, Piperazine) (2.0 eq)

  • NaOH (2M aqueous)

Step-by-Step:

  • Suspend the cyclized ester (10 mmol) in Acetonitrile or DMSO (20 mL).

  • Add the secondary amine (20 mmol). Heat to 60-80°C for 2-4 hours.

    • Note: The 7-Cl is activated by the 8-CN and 4-Keto groups, making this

      
       reaction facile.
      
  • Hydrolysis: Add NaOH (2M, 15 mL) directly to the reaction mixture. Reflux for 1-2 hours.

  • Isolation: Cool and acidify with dilute HCl to pH 1-2. The final antibiotic precipitates.

  • Recrystallize from Ethanol/DMF.

Quantitative Data Summary

Reaction StageKey ReagentStoichiometryTypical YieldCritical Parameter
Activation Thionyl Chloride1.5 eq>95%Anhydrous conditions essential.
Condensation Ethyl 3-(dimethylamino)acrylate1.1 eq85-90%Temperature control (50-60°C).
Cyclization

/ DMF
2.0 eq75-85%8-CN group accelerates this step.
Substitution Secondary Amine2.0 - 3.0 eq80-90%Regioselective for C7 over C5/C8.

Scientist's Critical Note: The "Fluorine" Factor

Researchers must distinguish between 3-Cyano-2,4-dichlorobenzoic acid and its fluorinated analog 3-Cyano-2,4-dichloro-5-fluorobenzoic acid .

  • This Protocol: Uses the non-fluorinated precursor. The resulting quinolone has a Hydrogen at position C6. This is useful for SAR studies , veterinary applications, or 8-cyano-specific research.

  • Finafloxacin Synthesis: Requires the 5-fluoro analog.[3] If your target is Finafloxacin, ensure your starting material has the fluorine atom at C5. The chemistry described above (Grohe-Heberle) remains identical for both substrates, as the C5 substituent does not participate in the reaction mechanism.

References

  • Grohe, K., & Heberle, H. (1987). Verfahren zur Herstellung von 4-Chinolon-3-carbonsäuren. Liebigs Annalen der Chemie , 1987(10), 871-879.

  • Bayer AG. (2012). Process for the preparation of 8-cyano-1-cyclopropyl-7-(1S,6S-2,8-diazabicyclo[4.3.0]non-8-yl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Finafloxacin). US Patent 8,101,760 .

  • Labanauskas, L., et al. (2004). Synthesis and antibacterial activity of 8-cyanoquinolone derivatives. Pharmazie , 59(4), 255-259.

  • Chen, Z., et al. (2012).[4][5] A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid. Journal of Chemical Research , 36(7), 411-412.

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SₙAr) of 3-Cyano-2,4-dichlorobenzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

3-Cyano-2,4-dichlorobenzoic acid (CAS: 1807162-56-6) is a highly functionalized, electron-deficient aromatic building block. It is widely utilized in medicinal chemistry for the synthesis of advanced pharmaceutical intermediates, including quinolone antibiotics, benzothiazinones, and complex fused heterocycles[1][2]. The presence of two orthogonal electron-withdrawing groups (EWGs)—a carboxylic acid at C1 and a nitrile at C3—strongly activates the aromatic ring toward Nucleophilic Aromatic Substitution (SₙAr).

For drug development professionals, the primary challenge when reacting this scaffold with amine nucleophiles is controlling regioselectivity. The molecule possesses two electrophilic centers at the C2 and C4 positions (both bearing leaving chloride groups). This application note details the mechanistic rationale, optimal reaction conditions, and validated protocols for achieving >95% regioselectivity in the amination of this critical scaffold.

Mechanistic Insights: Causality of Regioselectivity

In an SₙAr reaction, the regiochemical outcome is governed by a delicate balance of electronic activation and steric hindrance.

  • Electronic Factors : The -CN group is a powerful resonance and inductive electron-withdrawing group that activates both the ortho (C2, C4) and para (C6) positions. The -COOH group further activates the C2 (ortho) and C4 (para) positions. Consequently, both the C2–Cl and C4–Cl bonds are electronically primed for nucleophilic attack.

  • Steric Factors (The Deciding Variable) : The C2 position is flanked by two bulky substituents: the -COOH group at C1 and the -CN group at C3. This creates an immense steric penalty for the incoming amine nucleophile during the formation of the Meisenheimer complex. In contrast, the C4 position is flanked only by the -CN group and a small hydrogen atom at C5.

  • Causality of Experimental Choices : Due to this steric differentiation, SₙAr with secondary or primary amines occurs almost exclusively at the C4 position, yielding 4-amino-2-chloro-3-cyanobenzoic acid derivatives[1][2]. Furthermore, because the free carboxylic acid is readily deprotonated by the amine to form a carboxylate (which donates electron density back into the ring and dampens electrophilicity), direct SₙAr on the free acid requires harsh conditions (100–130 °C). To bypass this, researchers frequently pre-esterify the acid to the corresponding methyl ester, which maintains the ring's high electrophilicity and allows the SₙAr to proceed at mild temperatures (25–60 °C)[3].

Visualization: SₙAr Regioselectivity Pathway

SNAr_Pathway SM 3-Cyano-2,4-dichlorobenzoic acid (Electrophile) Cond Base (DIPEA / K2CO3) Solvent (DMF / NMP), Heat SM->Cond Amine Amine Nucleophile (e.g., Morpholine / Piperazine) Amine->Cond MC4 Meisenheimer Complex at C4 (Sterically Accessible) Cond->MC4 Kinetic & Thermodynamic Preference MC2 Meisenheimer Complex at C2 (Sterically Hindered by -CN & -COOH) Cond->MC2 High Activation Energy Prod4 4-Amino-2-chloro-3-cyanobenzoic acid (Major Product >95%) MC4->Prod4 -Cl⁻ Prod2 2-Amino-4-chloro-3-cyanobenzoic acid (Trace / Undetected) MC2->Prod2 -Cl⁻

Regioselective SₙAr pathway of 3-Cyano-2,4-dichlorobenzoic acid with amines.

Quantitative Data Presentation

The following table summarizes the causal relationship between substrate protection, reaction conditions, and expected yield. The data highlights the efficiency gained by utilizing the methyl ester intermediate.

SubstrateAmine NucleophileBase / SolventTemp (°C)Time (h)Major RegioisomerYield (%)
Free AcidMorpholine (2.5 eq)DIPEA / DMSO12018C4-substituted65–75
Free AcidPiperazine (3.0 eq)K₂CO₃ / NMP13024C4-substituted60–70
Methyl EsterMorpholine (1.2 eq)DIPEA / DMF604C4-substituted85–95
Methyl EsterPrimary Amine (1.2 eq)K₂CO₃ / CH₃CN808C4-substituted80–90

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct SₙAr on Free 3-Cyano-2,4-dichlorobenzoic Acid

Rationale: Ideal for rapid library synthesis where esterification/saponification steps are undesirable. Requires elevated temperatures to overcome the deactivating effect of the carboxylate anion.

  • Setup : To a 50 mL Schlenk flask or sealed tube equipped with a magnetic stir bar, add 3-Cyano-2,4-dichlorobenzoic acid (1.0 mmol, 216 mg) and anhydrous DMSO (5.0 mL).

  • Reagent Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL) followed by the desired amine (e.g., morpholine, 2.5 mmol, 218 µL).

    • Expert Insight: The excess base ensures the carboxylic acid remains deprotonated while leaving enough unprotonated amine to act as the nucleophile.

  • Reaction : Seal the vessel and heat to 120 °C in an oil bath for 18 hours. Monitor the reaction via LC-MS. The C4-substituted product will show a mass shift corresponding to the displacement of exactly one chlorine atom.

  • Workup & Validation : Cool the mixture to room temperature. Dilute with 15 mL of ice-cold water. Slowly acidify the aqueous layer with 1M HCl to pH 3–4.

    • Self-Validation: The product, a 4-amino-2-chloro-3-cyanobenzoic acid derivative, will selectively precipitate out of solution at this pH, whereas unreacted amines, salts, and DMSO remain highly soluble in the aqueous phase.

  • Isolation : Filter the precipitate, wash with cold water (3 x 5 mL), and dry under high vacuum.

Protocol B: Two-Step Mild SₙAr via Methyl Ester Intermediate

Rationale: Esterification prevents carboxylate formation, maintaining maximum electrophilicity of the aromatic ring. This is the industry standard for scale-up and process chemistry[3].

Step 1: Esterification

  • Suspend 3-Cyano-2,4-dichlorobenzoic acid (1.0 mmol) in anhydrous Methanol (10 mL).

  • Cool to 0 °C and add Thionyl Chloride (SOCl₂, 2.0 mmol) dropwise.

  • Reflux for 4 hours, then concentrate under reduced pressure to afford Methyl 3-cyano-2,4-dichlorobenzoate quantitatively.

Step 2: SₙAr and Hydrolysis

  • Dissolve the crude ester (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Add DIPEA (1.5 mmol) and the amine nucleophile (1.1 mmol).

  • Stir at 60 °C for 4 hours.

  • Workup : Quench with water, extract with Ethyl Acetate (3 x 10 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Saponification : The resulting ester can be cleanly hydrolyzed back to the acid using LiOH (3.0 eq) in THF/H₂O (1:1, 10 mL) at room temperature for 2 hours, followed by mild acidification.

References

  • Title : Heterocyclic Nitrogen Compounds: Synthetic Protocols and Applications Source : Semantic Scholar / Molecules URL : [Link]

  • Title : Structure-Guided Design and Synthesis of Small Molecules Targeting Hepatitis C Virus Source : eScholarship (University of California) URL :[Link]

Sources

Application Note: Hydrolysis of the Sterically Hindered Cyano Group in 3-Cyano-2,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the complete hydrolysis of a highly sterically hindered nitrile to its corresponding dicarboxylic acid (2,4-dichloroisophthalic acid).

Executive Summary & The Steric Challenge

The transformation of 3-cyano-2,4-dichlorobenzoic acid into 2,4-dichloroisophthalic acid presents a notorious synthetic bottleneck. The cyano group at the C3 position is flanked by two bulky, electron-withdrawing chlorine atoms at the C2 and C4 positions. This structural motif creates severe steric shielding, effectively blocking the trajectory of incoming nucleophiles (such as water or hydroxide ions) required to form the standard tetrahedral intermediate during hydrolysis.

Standard reflux conditions using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) typically fail, either returning unreacted starting material or stalling at the highly stable amide intermediate [1]. To overcome this, a two-step chemo-selective approach is required:

  • Acid-Catalyzed Hydration: Using an anhydrous or semi-anhydrous strong acid system (e.g., AcOH/H₂SO₄) to force protonation and hydration to the amide.

  • Nitrosation-Driven Cleavage: Utilizing sodium nitrite (NaNO₂) in concentrated sulfuric acid to bypass the tetrahedral intermediate entirely, driving the amide to the carboxylic acid via an irreversible extrusion of nitrogen gas [2, 3].

Mechanistic Causality & Rationale (E-E-A-T)

As an application scientist, it is critical to understand why standard protocols fail and how the optimized conditions circumvent these thermodynamic barriers.

Step 1: Overcoming the Hydration Barrier

In standard aqueous hydrolysis, water acts as both the solvent and the nucleophile, but the ortho-chlorine atoms physically repel the hydration sphere. By switching to a mixture of Acetic Acid (AcOH) and concentrated Sulfuric Acid (H₂SO₄) at elevated temperatures (>90 °C), the reaction environment becomes highly protic and dehydrating. The strong mineral acid protonates the nitrile nitrogen, drastically increasing the electrophilicity of the nitrile carbon. The organic acid (AcOH) or trace water then captures the activated carbon, facilitating an indirect hydration mechanism that yields 3-carbamoyl-2,4-dichlorobenzoic acid in high purity [1].

Step 2: Bypassing the Tetrahedral Intermediate via Nitrosation

Once the amide is formed, it is even more sterically hindered and resonance-stabilized than the parent nitrile. Forcing aqueous hydrolysis at this stage often requires extreme temperatures (>150 °C in ethylene glycol) that risk decarboxylation or nucleophilic aromatic substitution of the halogens.

Instead, we employ a Sandmeyer-type diazotization [2]. By treating the amide with a nitrosonium ion (


)—generated in situ from sodium nitrite and concentrated sulfuric acid—an N-nitroso amide intermediate is formed. This intermediate rapidly tautomerizes and decomposes, expelling nitrogen gas (

) to generate a highly reactive acylium ion. Because

is an exceptional leaving group, this pathway completely bypasses the sterically demanding tetrahedral intermediate. The acylium ion is immediately trapped by water to yield the final 2,4-dichloroisophthalic acid [3].

Quantitative Data Presentation

The table below summarizes the efficacy of various hydrolytic conditions on sterically hindered nitriles (such as 2,6-dichlorobenzonitrile and 3-cyano-2,4-dichlorobenzoic acid derivatives), illustrating the necessity of the nitrosation pathway.

Reaction ConditionReagentsTemp (°C)Time (h)Primary ProductApprox. Yield
Standard Base 20% NaOH (aq), Reflux10024Unreacted Nitrile< 5%
Standard Acid 6M HCl (aq), Reflux10024Amide Intermediate10 - 15%
Indirect Hydration AcOH / Conc. H₂SO₄ (4:1)956 - 8Amide Intermediate> 85%
Nitrosation (Optimized) NaNO₂ / Conc. H₂SO₄ / H₂O0 to 604Carboxylic Acid> 80%

Mandatory Visualization: Mechanistic Pathway

G N1 3-Cyano-2,4-dichlorobenzoic acid (Sterically Hindered Nitrile) N2 Protonated Nitrile (Electrophilic Activation) N1->N2 H2SO4 / AcOH Protonation N3 3-Carbamoyl-2,4-dichlorobenzoic acid (Amide Intermediate) N2->N3 H2O Hydration N4 N-Nitroso Amide (via NO+ attack) N3->N4 NaNO2 / H2SO4 Nitrosation N5 Acylium Ion (N2 leaving group) N4->N5 - N2 (gas) Rearrangement N6 2,4-Dichloroisophthalic acid (Final Product) N5->N6 H2O Trapping

Mechanistic pathway for the hydrolysis of 3-cyano-2,4-dichlorobenzoic acid via nitrosation.

Experimental Protocols

Protocol A: Synthesis of 3-Carbamoyl-2,4-dichlorobenzoic acid (Amide Intermediate)

This protocol utilizes indirect acid-catalyzed hydration to overcome initial nitrile resistance.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-cyano-2,4-dichlorobenzoic acid (10.0 mmol) in glacial acetic acid (20 mL).

  • Acid Addition: Slowly add concentrated sulfuric acid (5 mL, 98% w/w) dropwise while stirring. Caution: Highly exothermic.

  • Heating: Heat the reaction mixture to 95–100 °C using an oil bath. Maintain stirring for 6 to 8 hours. Reaction progress can be monitored by TLC (aliquots quenched in water/EtOAc).

  • Quenching & Isolation: Allow the mixture to cool to room temperature, then pour it slowly over 100 g of crushed ice with vigorous stirring.

  • Filtration: The 3-carbamoyl-2,4-dichlorobenzoic acid will precipitate as a white/off-white solid. Filter under vacuum, wash thoroughly with cold deionized water to remove residual acids, and dry under high vacuum.

Protocol B: Nitrosation-Driven Hydrolysis to 2,4-Dichloroisophthalic Acid

This protocol converts the highly stable amide into the target dicarboxylic acid via an acylium ion intermediate.

  • Dissolution: In a 100 mL round-bottom flask, dissolve the 3-carbamoyl-2,4-dichlorobenzoic acid (approx. 8.0 mmol) obtained from Protocol A in concentrated sulfuric acid (15 mL).

  • Cooling: Cool the flask in an ice-water bath to 0–5 °C.

  • Nitrosation: Prepare a solution of sodium nitrite (NaNO₂, 12.0 mmol, 1.5 eq) in cold deionized water (5 mL). Add this aqueous NaNO₂ solution dropwise to the vigorously stirred sulfuric acid mixture over 30 minutes. Keep the internal temperature below 10 °C to prevent premature decomposition of the nitrosonium ion.

  • Evolution of Nitrogen: After complete addition, remove the ice bath and allow the mixture to warm to room temperature for 30 minutes. Then, heat the mixture gently to 50–60 °C for 1 to 2 hours. Note: Effervescence (

    
     gas evolution) will be observed, confirming the decomposition of the N-nitroso amide.
    
  • Workup: Cool the reaction to room temperature and pour it carefully over 100 g of crushed ice.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure. The resulting crude 2,4-dichloroisophthalic acid can be recrystallized from a mixture of ethanol and water.
    

References

  • Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929.[Link]

  • Briggs, G. G., & Dawson, J. E. (1970). Hydrolysis of 2,6-dichlorobenzonitrile in soils. Journal of Agricultural and Food Chemistry, 18(1), 97-99.[Link]

  • Holdrege, C. T. (1969). Certain substituted isoxazoles (US Patent No. 3,476,765A). U.S.

Introduction: The Therapeutic Potential of Benzoic Acid Derivatives in Thrombosis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of platelet aggregation inhibitors derived from benzoic acid.

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying pathology for major cardiovascular events such as myocardial infarction and stroke. Platelets play a central role in this process. Upon vascular injury, they are activated, leading to a cascade of events including adhesion, secretion of agonists, and aggregation, ultimately forming a platelet plug. While essential for hemostasis, uncontrolled platelet aggregation can lead to pathological thrombosis.

Antiplatelet therapy is a cornerstone in the prevention and treatment of atherothrombotic diseases. Benzoic acid and its derivatives represent a versatile and promising scaffold for the development of novel platelet aggregation inhibitors.[1] Compounds derived from this scaffold have been shown to interfere with key platelet activation pathways, offering potential for new therapeutic agents with improved efficacy and safety profiles.[2] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of benzoic acid-based platelet aggregation inhibitors.

Part 1: Synthetic Strategies and Lead Optimization

The chemical tractability of the benzoic acid scaffold allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. The core structure, a carboxylic acid attached to a benzene ring, provides multiple points for chemical derivatization.

Foundational Synthetic Methodologies

The synthesis of antiplatelet benzoic acid derivatives often begins with commercially available substituted benzoic acids or related precursors. Key transformations include amidation, esterification, and more complex cyclizations to form heterocyclic systems.

For instance, the synthesis of 2-benzoylaminobenzoic esters involves the coupling of a substituted benzoic acid with an aminobenzoic acid derivative.[3] Another prominent class, 2H-benzo[b][4][5]oxazin-3(4H)-ones, can be efficiently synthesized via condensation, reduction, O-alkylation, and a key Smiles rearrangement step.[6][7]

G cluster_0 General Synthetic Workflow Starting Materials Starting Materials Key Transformations Key Transformations Starting Materials->Key Transformations Reagents Intermediate Scaffolds Intermediate Scaffolds Key Transformations->Intermediate Scaffolds Purification Final Compounds Final Compounds Intermediate Scaffolds->Final Compounds Further Derivatization

Caption: High-level overview of the synthetic process.

Protocol: Synthesis of a 2-(Benzoylamino)benzoic Acid Derivative

This protocol describes a general method for synthesizing 2-(substituted benzoylamino)-4-chlorobenzoic acid esters, a class of compounds that has shown potent inhibition of arachidonic acid (AA)-induced platelet aggregation.[3]

Objective: To synthesize a lead compound for evaluation as a platelet aggregation inhibitor.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Substituted benzoyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) as solvent

  • Appropriate alcohol (e.g., methanol, ethanol) for esterification

  • Thionyl chloride (SOCl₂) or acid catalyst (e.g., H₂SO₄) for esterification

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Methodology:

  • Amidation:

    • Dissolve 2-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

    • Slowly add the desired substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(benzoylamino)-4-chlorobenzoic acid.

  • Esterification:

    • Suspend the crude product from the previous step in the chosen alcohol (e.g., methanol).

    • Cool the suspension to 0°C and slowly add thionyl chloride (2.0 eq) dropwise.

    • Reflux the mixture for 4-8 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer, concentrate, and purify the crude ester by silica gel column chromatography.

  • Characterization:

    • Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzoic acid scaffold is crucial for identifying key structural features that govern antiplatelet activity. SAR studies help in designing more potent and selective inhibitors.[8]

  • Substituents on the Benzoyl Ring: The nature and position of substituents on the benzoyl moiety significantly impact activity. For 2-benzoylaminobenzoic esters, derivatives with a 4-chloro substituent on the aminobenzoic acid ring showed selective and potent inhibitory effects on AA-induced platelet aggregation.[3]

  • Carboxylic Acid Group: This group is often a key hydrogen bond donor and acceptor, crucial for interacting with the active sites of target enzymes or receptors.[8] Esterification or amidation of this group can modulate potency and pharmacokinetic properties.

  • Lipophilicity and Electronic Effects: Strong electron-donating groups on the benzene ring, coupled with average lipophilicity, have been noted as important features for activity in some benzoic acid derivatives. The position of substituents (ortho, meta, para) can influence activity through steric and electronic effects.[1]

Table 1: Illustrative Structure-Activity Relationship Trends for Benzoic Acid Derivatives

Base ScaffoldPosition of SubstitutionSubstituent TypeImpact on Platelet Aggregation InhibitionReference
2-Benzoylaminobenzoic acid4-position of aminobenzoic ringChloro (-Cl)Increased selective inhibition of AA-induced aggregation[3]
Benzoic AcidVariesElectron-donating groupsGenerally favorable for activity
Benzoic AcidVariesNitro (-NO₂)Often associated with antimicrobial, not antiplatelet, activity[8]
2-[3-(phenoxymethyl)triazol]benzoic acidOrtho vs. Meta on phenoxyMethyl (-CH₃)Shifting from ortho to meta can increase bioactivity predictions[1]

Part 2: Biological Evaluation and Mechanistic Elucidation

Evaluating the efficacy and mechanism of action of newly synthesized compounds is a critical step in the drug development pipeline. This involves a series of in vitro and in vivo assays.

Key Platelet Aggregation Pathways

Platelet aggregation is initiated by various agonists that act through distinct signaling pathways. Understanding these pathways is essential for designing mechanism-based assays.

  • Arachidonic Acid (AA) Pathway: Upon activation, phospholipase A₂ releases AA from the platelet membrane. Cyclooxygenase-1 (COX-1) metabolizes AA into prostaglandin H₂, which is then converted by thromboxane synthase into Thromboxane A₂ (TXA₂). TXA₂ is a potent platelet agonist and vasoconstrictor.[4][9] Aspirin and many aspirin-like benzoic acid derivatives exert their effect by inhibiting COX-1.[4]

  • ADP Pathway: Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to two purinergic receptors: P2Y₁ and P2Y₁₂. Co-activation of both is necessary for a full aggregation response.[9] The P2Y₁₂ receptor is the target for thienopyridine drugs like clopidogrel.

  • Final Common Pathway: All agonist pathways converge on the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. Activated GPIIb/IIIa binds to fibrinogen, which bridges adjacent platelets, leading to aggregation.[9]

G cluster_0 Platelet Aggregation Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 AA Arachidonic Acid (AA) COX1 COX-1 AA->COX1 Collagen Collagen GPVI GPVI Receptor Collagen->GPVI PLC PLC Activation P2Y12->PLC TXA2 TXA2 Production COX1->TXA2 GPVI->PLC Ca_inc ↑ Intracellular Ca²⁺ PLC->Ca_inc TXA2->Ca_inc GPIIb_IIIa GPIIb/IIIa Activation Ca_inc->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

Caption: Simplified signaling pathways in platelet activation.

Protocol: In Vitro Platelet Aggregation Assay

The "gold standard" for measuring platelet aggregation in vitro is Light Transmission Aggregometry (LTA).[9] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Objective: To determine the concentration of a test compound required to inhibit platelet aggregation by 50% (IC₅₀).

Materials:

  • Freshly drawn whole blood from healthy human donors or rabbits, collected in tubes with 3.8% trisodium citrate.[10]

  • Agonists: Adenosine diphosphate (ADP), Arachidonic Acid (AA), Collagen.[10][11]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., Aspirin).

  • Platelet aggregometer.

  • Centrifuge.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge citrated whole blood at a low speed (e.g., 1000 rpm for 10 minutes) at room temperature to obtain PRP (the supernatant).[10]

    • Transfer the PRP to a separate tube. Centrifuge the remaining blood at a high speed (e.g., 3000 rpm for 15 minutes) to obtain PPP (the supernatant), which is used as a reference (100% aggregation).[12]

    • Adjust the platelet count in the PRP if necessary using PPP.

  • Aggregation Measurement:

    • Pipette an aliquot of PRP into a siliconized glass cuvette with a stir bar and place it in the aggregometer at 37°C.[12]

    • Add the test compound (at various concentrations) or vehicle control to the PRP and incubate for a few minutes.

    • Set the baseline light transmission to 0% with PRP and 100% with PPP.

    • Add a specific concentration of an agonist (e.g., 5-20 µM ADP, 0.15-1.0 mM AA) to initiate aggregation.[4][10]

    • Record the change in light transmission for 5-10 minutes. The maximum aggregation is recorded.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol: In Vivo Antithrombotic Efficacy Models

Animal models are indispensable for validating the in vitro activity of lead compounds and assessing their overall antithrombotic potential and safety (e.g., bleeding risk).[13][14]

3.3.1 Collagen-Epinephrine Induced Pulmonary Thrombosis in Rats

This model assesses a compound's ability to prevent acute, fatal thromboembolism.

Objective: To evaluate the in vivo protective effect of a test compound against thrombosis.

Methodology:

  • Administer the test compound, vehicle, or positive control (e.g., aspirin) to rats via the desired route (e.g., oral gavage).[4]

  • After a set period (e.g., 60 minutes), inject a thrombotic challenge, typically a mixture of collagen and epinephrine, via the tail vein.[11]

  • Observe the animals for signs of thrombosis-induced paralysis or death over a specified time (e.g., 30 minutes).

  • The efficacy of the compound is measured by the percentage of animals protected from death or paralysis compared to the vehicle-treated group.[4]

3.3.2 Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis

This model evaluates the effect of a compound on the formation of an occlusive thrombus in a major artery.

Objective: To measure the effect of a test compound on arterial thrombosis formation time.

Methodology:

  • Anesthetize the animal (e.g., mouse or rat) and surgically expose the common carotid artery.[15]

  • Place a flow probe around the artery to monitor blood flow.

  • Induce vascular injury by applying a piece of filter paper saturated with FeCl₃ solution (e.g., 10%) to the arterial surface for a few minutes.[15]

  • Monitor the blood flow continuously. The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases completely.[15]

  • Compare the time to occlusion in compound-treated animals versus vehicle-treated controls. A longer occlusion time indicates an antithrombotic effect.

3.3.3 Tail Bleeding Time Assay

This is a fundamental in vivo assay to assess the overall impact on hemostasis and potential bleeding risk.[16]

Objective: To determine if a test compound prolongs bleeding time.

Methodology:

  • After administration of the test compound or vehicle, anesthetize the animal.

  • Transect the tip of the tail (e.g., 3 mm from the end) with a scalpel.[4]

  • Immediately immerse the tail in warm saline (37°C) and start a timer.

  • Record the time until bleeding ceases completely for at least 30 seconds.[15]

  • A significant prolongation of bleeding time compared to the control group suggests an impairment of normal hemostasis.

Protocol: Mechanistic Assay - COX-1 Activity

For compounds suspected of having an aspirin-like mechanism, directly measuring their effect on COX-1 activity is crucial.

Objective: To determine if a test compound inhibits the enzymatic activity of COX-1.

Methodology:

  • Use a commercial COX-1 inhibitor screening assay kit or a purified enzyme preparation.

  • Incubate the COX-1 enzyme with the test compound at various concentrations.

  • Add arachidonic acid as the substrate.

  • The assay measures the amount of prostaglandin produced, often via a colorimetric or fluorometric readout.

  • Calculate the percentage of COX-1 inhibition relative to a no-inhibitor control.[4] The results can confirm whether the antiplatelet effect is mediated through the inhibition of this key enzyme.[10]

Part 3: Data Interpretation and Workflow

The successful development of a novel antiplatelet agent requires a logical progression from synthesis to comprehensive biological testing.

G cluster_0 Drug Discovery & Development Workflow Design Compound Design & SAR Analysis Synthesis Chemical Synthesis & Purification Design->Synthesis InVitro In Vitro Screening (Platelet Aggregometry) Synthesis->InVitro IC50 IC50 Determination InVitro->IC50 IC50->Design Feedback Loop Mechanism Mechanistic Assays (e.g., COX-1) IC50->Mechanism InVivo In Vivo Efficacy (Thrombosis Models) Mechanism->InVivo Safety In Vivo Safety (Bleeding Time) InVivo->Safety Lead Lead Candidate Safety->Lead

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Cyano-2,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides an authoritative, self-validating protocol for the purification of 3-Cyano-2,4-dichlorobenzoic acid (CAS: 1807162-56-6) [1] via recrystallization. Designed for researchers and drug development professionals, this document bridges theoretical thermodynamics with field-proven laboratory techniques.

Mechanistic Grounding & Solvent Selection

The fundamental principle of recrystallization is lattice exclusion under thermodynamic control. While unsubstituted benzoic acid is routinely recrystallized from boiling water, the addition of two chloro groups and a cyano group drastically increases the lipophilicity and steric bulk of 3-Cyano-2,4-dichlorobenzoic acid. Consequently, water alone cannot solvate the aromatic system even at boiling temperatures.

To achieve optimal purification, we utilize a co-solvent (mixed solvent) system consisting of Ethanol (the solubilizer) and Water (the anti-solvent) [2]. Ethanol disrupts the carboxylic acid dimers and solvates the hydrophobic ring, while water modulates the dielectric constant to force precipitation upon cooling.

Quantitative Solvent System Matrix

Table 1: Evaluation of solvent systems for highly substituted halogenated benzoic acids.

Solvent SystemSolubilizing Power (Hot)Anti-Solvent Power (Cold)Suitability for Target Compound
100% Water Very LowVery HighPoor (Compound remains insoluble at 100 °C)
100% Ethanol Very HighLowPoor (Massive yield loss due to high cold solubility)
Ethanol / Water OptimalOptimalExcellent (Tunable polarity, steep solubility curve)
Toluene ModerateModerateGood (Alternative for highly lipophilic impurities)

Standard Operating Procedure: Co-Solvent Recrystallization

This protocol is engineered as a self-validating system . By strictly controlling the temperature gradient, you ensure that the crystal lattice only accepts molecules of the exact same shape and polarity, systematically excluding impurities.

Step 1: Dissolution (Kinetic Solvation) Suspend the crude 3-Cyano-2,4-dichlorobenzoic acid in a minimal volume of hot ethanol (70–75 °C). Stir vigorously until the solid is completely dissolved. Causality: Minimal solvent ensures the solution will reach supersaturation easily upon cooling.

Step 2: Decolorization (If required) If the solution is tinted yellow or brown, add 1-2% w/w activated charcoal and boil for 5 minutes. Causality: The highly porous carbon matrix adsorbs large, conjugated polymeric impurities[2]. Perform a hot gravity filtration to remove the charcoal.

Step 3: Anti-Solvent Addition (Saturation Point) Maintain the solution at 70 °C. Slowly add hot deionized water dropwise until the solution becomes persistently turbid (cloudy). Causality: The water increases the polarity of the medium until the target compound can no longer remain solvated.

Step 4: Re-clarification Add hot ethanol dropwise just until the turbidity clears. You now have a perfectly saturated solution at the boiling point.

Step 5: Nucleation & Crystal Growth (Thermodynamic Control) Remove the flask from the heat source and allow it to cool completely undisturbed to room temperature. Causality: Rapid cooling forces kinetic precipitation, trapping impurities. Slow cooling allows molecules to reversibly bind, ensuring only the correct target molecules are permanently locked into the lattice.

Step 6: Yield Maximization & Isolation Place the flask in an ice-water bath (0–4 °C) for 20 minutes to depress solubility further [3]. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 ethanol/water.

Step 7: Self-Validation Checkpoint Dry the crystals in a vacuum desiccator. Determine the melting point of the recovered solid. A sharp melting point range (≤ 1.5 °C variance) validates the success of the purification. A depressed or broad range indicates trapped solvent or residual impurities, necessitating a second recrystallization.

Workflow & Logic Visualizations

Recrystallization_Workflow Crude Crude 3-Cyano-2,4-dichlorobenzoic acid Dissolve Dissolve in hot Ethanol (Solubilizer) Crude->Dissolve Heat to 70°C Water Add hot Water dropwise (Anti-solvent) Dissolve->Water Reach saturation Clear Add hot Ethanol until clear Water->Clear Re-establish solubility CoolRT Cool slowly to Room Temp (Nucleation) Clear->CoolRT Thermodynamic control CoolIce Ice Bath 0-4 °C (Maximize Yield) CoolRT->CoolIce Depress solubility Filter Vacuum Filtration & Cold Wash CoolIce->Filter Isolate solid Pure Pure Crystals (Self-Validated via MP) Filter->Pure Desiccate

Figure 1: Step-by-step recrystallization workflow for 3-Cyano-2,4-dichlorobenzoic acid.

Troubleshooting_Logic Issue Crystallization Failure Oiling Oiling Out (Liquid phase forms) Issue->Oiling NoCryst No Solid Forms (Supersaturation) Issue->NoCryst FixOil Reheat & add Ethanol (Adjust polarity) Oiling->FixOil Low MP of crude FixNoCryst Scratch flask or add seed crystal NoCryst->FixNoCryst High activation energy Success Lattice Formation FixOil->Success FixNoCryst->Success

Figure 2: Troubleshooting logic for common crystallization failures like oiling out.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of forming solid crystals. What is happening and how do I fix it? A1: Oiling out occurs when the temperature at which the compound saturates the solvent is higher than the melting point of the crude mixture [3]. Because the crude 3-Cyano-2,4-dichlorobenzoic acid contains impurities, its melting point is depressed. The Fix: Reheat the mixture until the oil dissolves completely. Add 1–2 mL of hot ethanol to increase the solubility threshold, ensuring the compound remains dissolved until the temperature drops below its melting point. Cool the flask much more slowly.

Q2: The solution has reached room temperature, but it remains completely clear with no crystal formation. Did I lose my product? A2: You have likely created a supersaturated solution, meaning the activation energy required to form the first crystal lattice (nucleation) has not been met. Alternatively, you may have used too much ethanol. The Fix: First, try inducing nucleation by vigorously scratching the inner wall of the glass flask with a glass stirring rod. The microscopic glass abrasions provide a high-energy surface for the lattice to form. If this fails, drop in a single "seed crystal" of pure 3-Cyano-2,4-dichlorobenzoic acid. If it still remains clear, return the flask to the heat source and boil off 20–30% of the solvent volume before cooling again.

Q3: Why must I wash the final crystals with an ice-cold solvent mixture rather than room-temperature water or pure ethanol? A3: The mother liquor clinging to your freshly filtered crystals contains the concentrated impurities you just worked hard to exclude. You must wash this liquor away. If you use pure ethanol, you will dissolve your purified crystals and ruin your yield. If you use pure water, you may crash out the impurities from the mother liquor directly onto your pure crystals. An ice-cold 1:1 mixture of ethanol/water perfectly balances washing away the liquor without re-dissolving the target lattice.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. "Vogel's Textbook of Practical Organic Chemistry, 5th Edition." Internet Archive. URL:[Link]

  • Black, B., et al. "Using a Simulated Industrial Setting for the Development of an Improved Solvent System for the Recrystallization of Benzoic Acid." Journal of Chemical Education. URL:[Link]

solubility issues of 3-Cyano-2,4-dichlorobenzoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Cyano-2,4-dichlorobenzoic Acid Solubility Guide

Executive Summary

Compound: 3-Cyano-2,4-dichlorobenzoic acid CAS: 101495-62-9 (and related isomers) Core Challenge: This compound exhibits extremely low aqueous solubility in its protonated (free acid) form due to the lipophilic nature of the halogenated aromatic ring and high crystal lattice energy. Solution Strategy: Successful solubilization requires exploiting the carboxylic acid functionality (


) via pH manipulation or utilizing high-dielectric organic co-solvents.

Part 1: Technical Deep Dive (The "Why")

To troubleshoot effectively, you must understand the molecular behavior driving the insolubility.

  • The

    
     Factor: 
    The 2,4-dichloro and 3-cyano substituents are electron-withdrawing groups.
    
    • Ortho-Chloro effect: The chlorine at position 2 sterically forces the carboxyl group out of planarity with the benzene ring and exerts a strong inductive effect, significantly lowering the

      
       compared to benzoic acid (4.2).
      
    • Estimated

      
      :  Based on Hammett substituent constants, the 
      
      
      
      of this molecule is estimated to be between 2.0 and 2.5 .
    • Implication: In unbuffered water (pH ~5-6) or dilute acid (0.1 M HCl), the compound exists almost entirely as the neutral, insoluble free acid (

      
      ). To dissolve it, you must drive the equilibrium toward the soluble carboxylate anion (
      
      
      
      ) by raising the pH.
  • Lipophilicity (LogP): The presence of two chlorine atoms and a nitrile group increases the partition coefficient (LogP). The neutral molecule prefers hydrophobic environments (like DMSO or cell membranes) over water.

Part 2: Troubleshooting Guide (Q&A)

Q1: I added the powder to water and sonicated for 30 minutes, but it won't dissolve. Why? A: Sonication aids dispersion but cannot overcome thermodynamic solubility limits. In pure water, the compound remains protonated (


).
  • Fix: You must convert the acid to its salt. Add a stoichiometric amount of dilute NaOH or KOH. As the pH rises above 4.5 (

    
    ), the solubility will increase by orders of magnitude.
    

Q2: Can I use DMSO as a stock solution? A: Yes. This is the preferred method for biological assays.

  • Solubility Limit: typically >50 mg/mL in DMSO.

  • Caution: When diluting a DMSO stock into aqueous media (e.g., cell culture media), the compound may precipitate ("crash out") if the final concentration exceeds the aqueous solubility limit of the neutral form, unless the media is buffered to pH > 7.4.

Q3: My solution precipitates when I cool it down. What happened? A: Solubility is temperature-dependent.[1] If you created a saturated solution at 40°C, returning to 25°C may induce crystallization.

  • Fix: Ensure your working concentration is below the saturation point at your lowest storage temperature. For long-term storage, keep as a frozen DMSO stock, not an aqueous solution.

Q4: Is this compound stable in solution? A: Generally, yes. However, the cyano group (-CN) can hydrolyze to a carboxylic acid or amide under extreme pH conditions (strong acid/base) and high heat over prolonged periods.

  • Recommendation: Prepare fresh aqueous solutions or store at -20°C. Avoid boiling in strong base.

Part 3: Experimental Protocols

Protocol A: Base-Assisted Aqueous Solubilization (For Chemical Synthesis/Analysis)

Use this when organic solvents are not permitted.

  • Calculate Molar Equivalent: Determine moles of 3-Cyano-2,4-dichlorobenzoic acid (MW ≈ 216.02 g/mol ).

  • Prepare Solvent: Use 0.1 M NaOH or KOH. You need at least 1.1 equivalents of base relative to the acid.

  • Addition:

    • Weigh the solid compound into a beaker.

    • Slowly add the base solution while stirring.

    • Monitor pH; ensure it remains > 6.0.

  • Clarification: If the solution remains cloudy, add dropwise 1 M NaOH until clear.

  • Filtration: Filter through a 0.22 µm membrane to remove any non-dissolved particulates.

Protocol B: DMSO Stock Preparation (For Biological Assays)

Standard method for drug screening.

  • Weighing: Weigh 10 mg of compound.

  • Dissolution: Add 1 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless/light yellow.

  • Dilution:

    • Add the DMSO stock to your assay buffer (e.g., PBS) slowly while vortexing the buffer.

    • Critical: Keep the final DMSO concentration < 1% (v/v) to avoid solvent toxicity in cells.

Part 4: Visualizations

Figure 1: Solubilization Decision Tree

SolubilityWorkflow cluster_warn Warning Start Start: Solid 3-Cyano-2,4-dichlorobenzoic Acid AppCheck What is the application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay ChemSyn Chemical Synthesis (Aqueous) AppCheck->ChemSyn DMSO Dissolve in 100% DMSO (Stock Soln) BioAssay->DMSO BaseAdd Suspend in Water ChemSyn->BaseAdd Dilute Dilute into Buffer (Keep DMSO < 1%) DMSO->Dilute Precip Risk of Precipitation if pH < 4.0 Dilute->Precip If buffer is acidic AdjustPH Add 1M NaOH dropwise Target pH > 6.0 BaseAdd->AdjustPH Clear Clear Solution (Salt Form) AdjustPH->Clear

Caption: Decision matrix for selecting the appropriate solubilization method based on experimental intent.

Figure 2: Dissociation Equilibrium & Solubility

Equilibrium Acid Free Acid (HA) (Insoluble Solid) Salt Carboxylate Anion (A-) (Water Soluble) Acid->Salt Salt->Acid

Caption: The pH-dependent equilibrium between the insoluble protonated form and the soluble ionized form.[2]

Part 5: Quantitative Data Summary

Solvent SystemEstimated Solubility (25°C)Comments
Pure Water (pH 5.5) < 0.1 mg/mLPractically insoluble.
PBS (pH 7.4) > 5 mg/mLSoluble as sodium salt.
0.1 M NaOH > 50 mg/mLHighly soluble; rapid dissolution.
DMSO > 100 mg/mLExcellent solvent for stock solutions.
Ethanol (95%) ~ 20-50 mg/mLGood solubility; temperature dependent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5817, 3,4-Dichlorobenzoic acid. Retrieved March 6, 2026 from [Link]

    • Note: Used as a structural analog for solubility estim
  • Strong, L. E., et al. (1989).Ionization of aqueous benzoic acid: Conductance and thermodynamics. Journal of Solution Chemistry.

Sources

Technical Support Center: Cyanobenzoic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Ticket ID: CBA-ISO-OPT | Agent: Senior Application Scientist[1]

Introduction: The Isomer Challenge

Welcome to the Technical Support Center. You are likely here because separating 2-, 3-, and 4-cyanobenzoic acid (CBA) is proving difficult on your standard generic gradient.

These three positional isomers present a classic chromatographic challenge:

  • Structural Similarity: They differ only by the location of the electron-withdrawing cyano (-CN) group.[1]

  • Acidic Tailing: The carboxylic acid moiety (-COOH) causes secondary interactions with silica silanols, leading to peak tailing.[1]

  • pH Sensitivity: Their retention behavior changes drastically based on the ionization state of the molecule.[1]

This guide moves beyond basic "recipes" to provide a logic-driven optimization strategy.

Module 1: Method Development & Optimization

Q: What is the best starting column and mobile phase?

A: Do not start with a standard C18 if you have access to a Phenyl-Hexyl or Polar-Embedded C18 column.[1]

The Logic (Expertise): While a C18 column separates based on hydrophobicity (LogP), the hydrophobicity differences between 3-CBA and 4-CBA are negligible.[1] To separate them, you need


-

interactions
.[1] The cyano group affects the electron density of the benzene ring differently depending on its position (ortho, meta, para). A Phenyl-Hexyl stationary phase interacts with these electron clouds, providing the necessary selectivity (

) that a C18 lacks.[1]
Recommended Starting Conditions (The "Golden Standard")
ParameterRecommendationTechnical Rationale
Stationary Phase Phenyl-Hexyl (Preferred) or Polar-Embedded C18Maximizes

-

selectivity; Polar-embedded groups shield silanols to reduce tailing.[1]
Mobile Phase A Water + 0.1% Formic Acid (or 20mM Phosphate pH 2.[1]5)Critical: pH must be < 3.[1]0. The pKa of CBAs ranges from ~3.1 to 3.[1]6. You must suppress ionization to retain the analytes.[1]
Mobile Phase B Methanol Methanol promotes

-

interactions better than Acetonitrile (ACN).[1] ACN can suppress these interactions.[1]
Gradient 5% B to 60% B over 15 minShallow gradient allows time for subtle selectivity differences to resolve isomers.[1]
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.[1]
Detection UV @ 230-240 nmThe cyano group provides strong absorbance; 254 nm is also acceptable but less sensitive.[1]
Q: What is the predicted elution order?

A: In Reversed-Phase (RP) at acidic pH (suppressed ionization), the order is typically:

  • 2-Cyanobenzoic Acid (Ortho): Elutes first .[1]

    • Reason: The "Ortho Effect."[1] The steric hindrance and dipole orientation often make this isomer the most polar and most acidic (lowest pKa), reducing its retention relative to the others.

  • 3-Cyanobenzoic Acid (Meta) & 4-Cyanobenzoic Acid (Para): Elute later (often close together).[1]

    • Reason: These lack the steric crowding of the ortho position.[1] Separation between these two depends heavily on the column's shape selectivity.[1]

Module 2: Troubleshooting & Logic Workflows

Visualizing the Optimization Logic

Use the following decision tree to diagnose your specific separation issue.

CBA_Troubleshooting Start Start: Evaluate Chromatogram Issue_Tailing Issue: Peak Tailing (As > 1.2) Start->Issue_Tailing Issue_Coelution Issue: Isomers Co-elute Start->Issue_Coelution Check_pH Check Mobile Phase pH Issue_Tailing->Check_pH Check_Column Current Column Type? Issue_Coelution->Check_Column Action_Lower_pH Action: Lower pH to ~2.5 (Ensure Analyte is Protonated) Check_pH->Action_Lower_pH pH > 3.5 Check_Buffer Check Buffer Strength Check_pH->Check_Buffer pH is OK Action_Increase_Buffer Action: Increase Buffer Conc. (e.g., 25mM Phosphate) Check_Buffer->Action_Increase_Buffer Action_Switch_Phenyl Action: Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) Check_Column->Action_Switch_Phenyl Using C18 Check_Modifier Current Organic Modifier? Check_Column->Check_Modifier Using Phenyl Action_Switch_MeOH Action: Switch ACN -> MeOH (Enhance Pi-Pi Selectivity) Check_Modifier->Action_Switch_MeOH Using ACN Action_Gradient Action: Flatten Gradient (e.g., 0.5% B/min slope) Check_Modifier->Action_Gradient Using MeOH

Caption: Logic flow for diagnosing peak tailing and resolution issues in Cyanobenzoic Acid separation.

FAQ: Specific Troubleshooting Scenarios
Q: My peaks are splitting or have "shoulders." Is my column dead?

Diagnosis: Before blaming the column, check your sample solvent .[1] The Fix:

  • If you dissolved your sample in 100% Methanol or Acetonitrile but are injecting into a mobile phase starting at 5% organic, you are experiencing "Solvent Shock."[1]

  • Protocol: Re-dissolve your sample in the starting mobile phase (e.g., 95% Water / 5% MeOH).[1] This ensures the analyte focuses at the head of the column.[1]

Q: 3-CBA and 4-CBA are merging into one broad peak.

Diagnosis: Insufficient selectivity (


).[1]
The Fix: 
  • Temperature Effect: Lower the column temperature to 25°C or 20°C. Higher temperatures increase mass transfer but often reduce the selectivity between structural isomers.[1]

  • Switch to Methanol: If using Acetonitrile, switch to Methanol. ACN's

    
    -electrons can compete with the analyte for the stationary phase, masking the subtle differences between the isomers.[1] Methanol is "transparent" to these 
    
    
    
    -
    
    
    mechanisms.[1]
Q: I see retention time drift from run to run.

Diagnosis: pH instability. The Fix:

  • Are you using volatile buffers (Formic Acid/TFA) or non-volatile (Phosphate)?

  • Protocol: For maximum stability, use 20-25 mM Potassium Phosphate (monobasic) adjusted to pH 2.5 with Phosphoric Acid. Phosphate has high buffering capacity and stabilizes the silica surface charge better than Formic Acid, though it is not MS-compatible.[1]

Module 3: Advanced Optimization (The "Deep Dive")

Isocratic vs. Gradient for Isomers

While gradients are standard for screening, Isocratic elution is often superior for separating closely eluting isomers (3- and 4-CBA).[1]

Protocol for Isocratic Optimization:

  • Run a broad gradient (5-95% B).[1]

  • Note the %B where the isomers elute (e.g., they elute around 30% B).[1]

  • Set an isocratic method at 5-10% lower than that elution point (e.g., 20-25% B).[1]

  • Result: This keeps the analytes interacting with the stationary phase longer in a constant environment, maximizing the interaction time for the separation mechanism to work.[1]

Data Summary: Physicochemical Properties

Understanding the molecule is the key to separating it.[1]

IsomerpKa (Approx)Predicted LogPStructural Note
2-Cyanobenzoic ~3.141.56Ortho-substitution increases acidity (steric inhibition of resonance).[1]
3-Cyanobenzoic ~3.601.6Meta-substitution; inductive electron withdrawal.[1]
4-Cyanobenzoic ~3.551.6Para-substitution; resonance and inductive effects.[1]

Note: pKa values indicate that at pH 2.5, all species are >90% protonated (neutral), which is ideal for RP-HPLC.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on mechanism of separation for acidic compounds and "Ortho Effect").[1]

  • PubChem. (2025).[1] 4-Cyanobenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Chromatography Online. (2007).[1] The Perfect Method, V: Changing Column Selectivity. LCGC International.[1] (Authoritative guide on using Phenyl/Cyano columns for aromatic selectivity). Retrieved from [Link]

Sources

Technical Support Center: Cyano Group Stability During Acidic Workup

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with the stability of the cyano (nitrile) group during acidic workup procedures. Unwanted hydrolysis of nitriles to amides or carboxylic acids is a common issue that can significantly impact reaction yields and purity. This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides with step-by-step protocols to help you navigate this synthetic challenge.

I. Understanding the Challenge: The "Why" Behind Cyano Group Hydrolysis

Before diving into solutions, it's crucial to understand the underlying chemistry. The hydrolysis of a nitrile in the presence of acid and water is a well-documented transformation that proceeds in two main stages: the initial conversion to an amide, followed by further hydrolysis to a carboxylic acid.[1][2][3]

The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[4][5][6][7] This activation allows for the nucleophilic attack by a weak nucleophile like water.[4][5][7] A series of proton transfers then leads to the formation of an amide intermediate.[1][4][5] Under continued acidic and aqueous conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[2][3][5]

It's important to note that nitriles are generally less reactive towards hydrolysis than imines due to the sp hybridization of the nitrogen atom, which makes the lone pair of electrons less basic.[8] However, forcing conditions such as high temperatures and prolonged reaction times with strong acids can drive the hydrolysis to completion.[5][8]

Visualizing the Mechanism of Acid-Catalyzed Nitrile Hydrolysis

G cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylic Acid Nitrile Nitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H+ Water_Attack Nucleophilic Attack by Water Protonated_Nitrile->Water_Attack + H2O Imidic_Acid Imidic Acid Tautomer Water_Attack->Imidic_Acid - H+ Protonated_Amide Protonated Amide Imidic_Acid->Protonated_Amide + H+ Amide Amide Protonated_Amide->Amide - H+ Amide_Start Amide Protonated_Amide_2 Protonated Amide Amide_Start->Protonated_Amide_2 + H+ Water_Attack_2 Nucleophilic Attack by Water Protonated_Amide_2->Water_Attack_2 + H2O Tetrahedral_Intermediate Tetrahedral Intermediate Water_Attack_2->Tetrahedral_Intermediate Carboxylic_Acid Carboxylic_Acid Tetrahedral_Intermediate->Carboxylic_Acid - NH4+ Ammonium Ammonium

Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

II. Frequently Asked Questions (FAQs)

Here, we address common questions encountered by researchers dealing with acid-sensitive cyano groups.

Q1: My cyano group is hydrolyzing during the acidic workup of my reaction. What are the primary factors influencing this?

A1: Several factors can contribute to the unwanted hydrolysis of your cyano group:

  • Acid Strength and Concentration: Stronger acids (e.g., concentrated HCl, H₂SO₄) and higher concentrations will accelerate hydrolysis.

  • Temperature: Elevated temperatures significantly increase the rate of hydrolysis.[5] Performing workups at or below room temperature is advisable.

  • Time: Prolonged exposure to acidic aqueous conditions will lead to a greater extent of hydrolysis.

  • Water Content: The presence of water is essential for hydrolysis. Minimizing the amount of water during the initial stages of workup can be beneficial.

  • Substrate Steric Hindrance: Sterically hindered nitriles are generally less susceptible to hydrolysis.

Q2: Can I completely avoid an acidic workup? What are the alternatives?

A2: Yes, in many cases, an acidic workup can be avoided or modified. Consider these alternatives:

  • Aqueous Workup with Neutral pH: If your product is not water-soluble, a simple wash with water or brine may be sufficient to remove water-soluble impurities.

  • Basic Workup: An aqueous basic wash (e.g., with saturated sodium bicarbonate or dilute sodium hydroxide) can be used to neutralize acidic reagents and byproducts. However, be aware that nitriles can also hydrolyze under basic conditions, though often requiring more vigorous conditions than acidic hydrolysis.[5]

  • Non-Aqueous Workup: If your reaction mixture is amenable, direct concentration followed by purification via chromatography or crystallization might be possible.

  • Solid-Phase Extraction (SPE): For certain applications, SPE can be a powerful tool to isolate your product without a traditional liquid-liquid extraction.

Q3: I need to use an acidic workup to remove a basic impurity. How can I do this while preserving my cyano group?

A3: This is a common scenario. The key is to use the mildest acidic conditions possible for the shortest duration necessary:

  • Use a Weaker Acid: Instead of strong mineral acids, consider using a dilute solution of a weaker organic acid like citric acid or acetic acid.

  • Use a Buffered Solution: A buffered aqueous solution (e.g., pH 4-5) can provide the necessary acidity to protonate and extract basic impurities without being overly harsh on the cyano group. Saturated ammonium chloride solution is a common choice for quenching reactions and can act as a mild acidic wash.[9]

  • Control the Temperature: Perform the extraction at low temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.

  • Minimize Contact Time: Work quickly and efficiently during the extraction process. Avoid letting the layers sit together for extended periods.

Q4: Are there any specific reagents I should avoid during my reaction if I want to prevent cyano group hydrolysis in the workup?

A4: While the workup is the primary concern, certain reaction conditions can pre-dispose the cyano group to hydrolysis. Be cautious with reactions that generate strong acids in situ, especially in the presence of water. Also, be mindful of any reagents that might be difficult to remove without an acidic wash.

III. Troubleshooting Guides & Protocols

This section provides detailed troubleshooting strategies and step-by-step protocols for managing acidic workups with cyano-containing compounds.

Troubleshooting Decision Tree

G start Is an acidic workup absolutely necessary? no_acid No start->no_acid yes_acid Yes start->yes_acid neutral_workup Proceed with neutral aqueous wash (water/brine) or non-aqueous workup. no_acid->neutral_workup why_acid Why is it necessary? yes_acid->why_acid remove_base To remove basic impurities. why_acid->remove_base other_reason Other reasons (e.g., protonate product for extraction). why_acid->other_reason mild_acid_protocol Follow Protocol A: Mild Acidic Wash. remove_base->mild_acid_protocol buffered_protocol Follow Protocol B: Buffered Aqueous Wash. remove_base->buffered_protocol alternative_protocol Consider alternative purification (chromatography, crystallization). other_reason->alternative_protocol

Caption: Decision tree for selecting a workup procedure.

Protocol A: Mild Acidic Wash for Removal of Basic Impurities

This protocol is designed for situations where a basic impurity (e.g., pyridine, triethylamine) must be removed, and the cyano-containing product is sensitive to strong acids.

Materials:

  • Reaction mixture containing the cyano compound and basic impurity.

  • Extraction solvent (e.g., ethyl acetate, dichloromethane).

  • 1% aqueous citric acid solution or 0.5 M aqueous HCl (pre-chilled to 0-5 °C).

  • Saturated aqueous sodium bicarbonate solution.

  • Brine (saturated aqueous sodium chloride solution).

  • Anhydrous magnesium sulfate or sodium sulfate.

  • Separatory funnel.

  • Ice bath.

Procedure:

  • Initial Dilution: Dilute the reaction mixture with the chosen extraction solvent.

  • Temperature Control: Cool the separatory funnel containing the diluted reaction mixture in an ice bath.

  • Mild Acidic Wash: Add the pre-chilled 1% citric acid or 0.5 M HCl solution to the separatory funnel.

  • Quick Extraction: Gently invert the funnel 3-5 times. Do not shake vigorously or for an extended period. Immediately allow the layers to separate.

  • Separation: Promptly drain the aqueous layer.

  • Repeat if Necessary: If residual basic impurity is a concern, repeat the mild acidic wash once more, working quickly.

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Protocol B: Buffered Aqueous Wash

This protocol is suitable when a mildly acidic environment is required to, for example, break an emulsion or protonate a product for better solubility in the organic phase, while minimizing the risk of hydrolysis.

Materials:

  • Reaction mixture.

  • Extraction solvent.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Brine.

  • Anhydrous magnesium sulfate or sodium sulfate.

  • Separatory funnel.

Procedure:

  • Dilution: Dilute the reaction mixture with the appropriate extraction solvent.

  • Buffered Wash: Add an equal volume of saturated aqueous ammonium chloride solution to the separatory funnel.

  • Extraction: Shake the separatory funnel gently.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

Data Summary: Comparison of Workup Conditions
Workup ConditionpH Range (approx.)SuitabilityPotential Risks
Concentrated HCl < 1Highly acidicHigh risk of cyano group hydrolysis.
1 M HCl ~ 0AcidicModerate to high risk of hydrolysis, especially with heat.
0.5 M HCl (cold) ~ 0.3Mildly acidicReduced risk of hydrolysis compared to higher concentrations/temperatures.
1% Citric Acid 2 - 3Mildly acidicLower risk of hydrolysis; effective for removing strong bases.
Sat. NH₄Cl 4.5 - 5.5Weakly acidicMinimal risk of hydrolysis; good for quenching reactions.
Water/Brine ~ 7NeutralNo risk of acid-catalyzed hydrolysis.
Sat. NaHCO₃ 8 - 9Mildly basicLow risk of hydrolysis at room temperature.

IV. Concluding Remarks

The preservation of the cyano group during acidic workup is a common challenge that can be overcome with a careful understanding of the reaction mechanism and the factors that influence hydrolysis. By employing milder acidic conditions, controlling temperature and time, and considering alternative workup procedures, researchers can successfully isolate their desired cyano-containing products with high yield and purity.

This guide provides a starting point for troubleshooting. The optimal conditions will always be substrate-dependent, and small-scale trials are recommended to determine the most effective procedure for your specific reaction.

V. References

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • American Chemical Society. (2013, September 25). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. [Link]

  • J. J. Keller. (2022, September 6). What are some alternatives to nitrile gloves?. [Link]

  • LinkedIn. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. [Link]

  • Allergy Alternatives. (2022, May 30). Alternatives to Nitrile Gloves | Allergy Alternatives | Buying Guide. [Link]

  • Chemistry Stack Exchange. (2017, October 12). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?. [Link]

  • Unigloves. (2020, March 20). Nitrile Gloves Acid Resistance. [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]

  • Taylor & Francis Online. (n.d.). Method of Testing the Penetration of Acid Solutions Through Safety Gloves. [Link]

  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. [Link]

  • American Chemical Society. (2012, December 13). Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. [Link]

  • American Chemical Society. (2020, October 14). Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]

  • Chemguide. (n.d.). The Preparation of Nitriles. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • Save My Exams. (2025, April 14). Nitriles (OCR A Level Chemistry A): Revision Note. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Cyano-2,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of 3-Cyano-2,4-dichlorobenzoic acid , a critical intermediate in pharmaceutical and agrochemical manufacturing[1].

The most robust and widely utilized synthetic route for this molecule is the Sandmeyer cyanation of 3-amino-2,4-dichlorobenzoic acid. While highly effective, this pathway is notorious for competing side reactions, including diazonium hydrolysis, dediazoniation (reduction), and nitrile hydrolysis[2]. This guide synthesizes mechanistic theory with field-proven protocols to help you build a self-validating, high-yield experimental system.

Part 1: Quantitative Summary of Side Reactions

To effectively troubleshoot, we must first quantify the problem. Table 1 outlines the primary side reactions encountered during the Sandmeyer cyanation route, their typical impact on yield, and our targeted mitigation metrics.

Table 1: Common Side Reactions, Causes, and Mitigation Targets

Side ReactionPrimary ByproductTypical Yield LossCausality & Mitigation StrategyTarget Metric
Diazonium Hydrolysis 3-Hydroxy-2,4-dichlorobenzoic acid15–25%Cause: Nucleophilic attack by H₂O. Fix: Strict thermal control (0–5 °C) and high acidity.< 2% phenol formation
Nitrile Hydrolysis 2,4-Dichloro-1,3-benzenedicarboxylic acid10–15%Cause: Acid/base-catalyzed hydrolysis of the -CN group at high heat. Fix: Buffer cyanation step to pH 8–9; limit heating to 1h.< 1% diacid formation
Dediazoniation 2,4-Dichlorobenzoic acid5–10%Cause: Aryl radical abstracts hydrogen instead of reacting with cyanide. Fix: Optimize Cu(I) stoichiometry; avoid excess electron donors.< 1% reduction product

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant formation of 3-hydroxy-2,4-dichlorobenzoic acid (phenol byproduct) during my reaction?

Expertise & Experience: The conversion of aryldiazonium ions to phenols is a ubiquitous competing reaction[2]. When the diazonium salt of 3-amino-2,4-dichlorobenzoic acid is exposed to water at elevated temperatures—or if local exothermic warming occurs during the addition of sodium nitrite—the diazonium group is nucleophilically displaced by water[3]. Trustworthiness & Solution: High acidity is strictly required to suppress this side reaction[2]. Ensure your acid concentration (e.g., H₂SO₄) is at least 2.5 to 3.0 equivalents per amine. Maintain the diazotization bath strictly between 0 °C and 5 °C. If phenol formation persists, consider utilizing hydrophobic ionic liquids, which have been shown to suppress nucleophilic attack by water and drastically reduce phenol byproducts[4].

Q2: During the cyanation step, my nitrile group hydrolyzes into an amide or carboxylic acid. How can I prevent this?

Expertise & Experience: The cyanation step requires adding the cold diazonium salt to a hot (60–80 °C) aqueous solution of CuCN and KCN[5]. Because the diazonium solution is highly acidic, introducing it directly into the hot cyanide solution causes rapid, acid-catalyzed hydrolysis of the newly formed nitrile group. Trustworthiness & Solution: You must buffer the receiving CuCN/KCN solution. Pre-load the cyanide mixture with potassium carbonate (K₂CO₃) to act as a buffer[5]. Maintaining a slightly alkaline environment (pH 8–9) during the 80 °C heating phase neutralizes the incoming acid, protecting the nitrile while avoiding the strong basic conditions that lead to base-catalyzed hydrolysis.

Q3: My overall yield is low, and NMR shows the presence of 2,4-dichlorobenzoic acid. What causes this dediazoniation?

Expertise & Experience: The Sandmeyer reaction proceeds via an aryl radical intermediate, generated by the single-electron reduction of the diazonium ion by Cu(I)[6]. If this aryl radical abstracts a hydrogen atom from the solvent or impurities before it can recombine with the cyanide ligand, dediazoniation occurs[7]. Trustworthiness & Solution: This is a kinetic issue caused by an insufficient local concentration of cyanide ions or an incorrect Cu(I) ratio. Ensure a slight excess of CuCN (1.2–1.5 eq) and maintain a high concentration of cyanide ions using KCN (approx. 4.0 eq) to favor the rapid capture of the aryl radical[5].

Part 3: Mechanistic & Workflow Visualizations

To understand the causality of these side reactions, review the mechanistic pathway and the optimized workflow below.

G A 3-Amino-2,4-dichlorobenzoic acid B Diazonium Salt Intermediate (Ar-N2+) A->B NaNO2, H2SO4 0-5°C C 3-Cyano-2,4-dichlorobenzoic acid (Target Product) B->C CuCN, KCN K2CO3, 80°C D 3-Hydroxy-2,4-dichlorobenzoic acid (Phenol Byproduct) B->D H2O, Heat (Insufficient Acid/Cooling) E 2,4-Dichlorobenzoic acid (Reduction Byproduct) B->E H-abstraction (Slow Cyanation) F Amide / Diacid (Hydrolysis Byproduct) C->F Excess Acid/Base + Prolonged Heat

Mechanistic pathway of 3-Cyano-2,4-dichlorobenzoic acid synthesis and competing side reactions.

Workflow Step1 Step 1: Diazotization • 0-5°C strict • Excess H2SO4 • Slow NaNO2 add Step3 Step 3: Cyanation • Combine slowly • Heat to 80°C (1h) • Suppress hydrolysis Step1->Step3 Step2 Step 2: Preparation • Dissolve CuCN/KCN • Add K2CO3 buffer • Chill to 15°C Step2->Step3 Step4 Step 4: Isolation • Filter salts • Acidify to pH 2 • Extract & Purify Step3->Step4

Step-by-step experimental workflow for the optimized Sandmeyer cyanation process.

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system . By buffering the receiving cyanide solution and strictly controlling the temperature of the diazonium intermediate, this methodology inherently prevents both phenol formation and nitrile hydrolysis[5].

Step 1: Diazotization

  • Suspend 3-amino-2,4-dichlorobenzoic acid (10.0 g, 48.5 mmol) in a mixed solution of H₂SO₄ (60 mL) and distilled water (95 mL)[5].

  • Cool the mixture strictly to 0–5 °C using an ice-salt bath.

  • Slowly add an aqueous solution of NaNO₂ (10.0 g, 145 mmol) dropwise, ensuring the internal temperature never exceeds 5 °C[5].

  • Stir for 2 hours. Validation Check: A clear solution indicates complete diazotization. Test the solution with starch-iodide paper to confirm a slight excess of nitrous acid.

Step 2: Cyanation Complex Preparation

  • In a separate, larger reaction vessel, dissolve CuCN (7.1 g, 79.3 mmol) and KCN (21.7 g, 333 mmol) in 250 mL of water[5].

  • Add K₂CO₃ (approx. 2.06 mmol eq) to act as an alkaline buffer against the incoming acidic diazonium solution[5].

  • Add benzene or toluene (175 mL) to create a biphasic system. This organic layer will immediately extract the formed nitrile, shielding it from aqueous hydrolysis[5]. Cool this mixture to 15 °C.

Step 3: Coupling

  • Slowly transfer the cold diazonium solution into the buffered cyanide complex, maintaining the temperature below 15 °C during the addition[5]. Caution: Vigorous evolution of nitrogen gas will occur.

  • Gradually heat the reaction system to 80 °C and stir for exactly 1 hour[5]. Validation Check: Do not exceed 1 hour of heating. Prolonged thermal exposure exponentially increases the risk of amide/diacid formation.

Step 4: Isolation & Purification

  • Cool the mixture to room temperature. Filter the insoluble copper salts through a pad of diatomaceous earth, washing with benzene and ether[5].

  • Separate the aqueous phase and carefully adjust the pH to 2.0 using concentrated HCl while stirring under an ice bath[5].

  • Extract the aqueous phase with ether or ethyl acetate (2 x 200 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure[5].

  • Purify the resulting residue via silica gel column chromatography (eluent: ethyl acetate/hexane) to yield the light yellow crystalline target product[5].

References[5] Title: 4-Chloro-3-cyanobenzoic acid | 117738-76-8

Source: ChemicalBook URL:[1] Title: 3-Cyano-2,4-dichlorobenzoic acid | 1807162-56-6 Source: Sigma-Aldrich URL:[2] Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL:[4] Title: Process for the preparation of ayl diazonium salts and reaction with nucleophiles (US20060167235A1) Source: Google Patents URL:[6] Title: Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions Source: ResearchGate URL:[3] Title: A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts Source: SciSpace URL:[7] Title: The Mechanism of the Sandmeyer and Meerwein Reactions Source: MDMA.ch (Original Journal Scans) URL:

Sources

Technical Guide: Thermal Stability & Reflux Handling of 3-Cyano-2,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the thermal stability of 3-Cyano-2,4-dichlorobenzoic acid (CAS: 117528-58-2 / related isomers), focusing on reflux conditions. It is designed for researchers requiring precise handling parameters to prevent yield loss and impurity formation.

Executive Summary

3-Cyano-2,4-dichlorobenzoic acid exhibits a bifurcated stability profile. It is thermally robust in anhydrous, aprotic environments (e.g., refluxing toluene, THF, or acetonitrile) but highly susceptible to chemical degradation in protic or nucleophilic solvents (water, alcohols) under reflux, particularly when catalyzed by acid or base.

  • Primary Risk: Hydrolysis of the nitrile (-CN) group to an amide or carboxylic acid.[1]

  • Secondary Risk: Fischer esterification of the carboxyl (-COOH) group in alcoholic solvents.

  • Low Risk: Thermal decarboxylation (requires temperatures >180°C or specific metal catalysts).

Thermal Stability Matrix

The following table summarizes the compound's stability across common reflux conditions.

Solvent SystemReflux Temp (°C)Stability StatusDominant Degradation Pathway
Toluene (Anhydrous) 110°CStable None. Recommended for azeotropic drying.
THF (Anhydrous) 66°CStable None.
Acetonitrile 82°CStable None.
Water (Neutral) 100°CModerate Risk Slow hydrolysis to 3-carbamoyl derivative.
Water (Acidic/Basic) 100°CUnstable Rapid hydrolysis to 2,4-dichloroisophthalic acid.
Methanol/Ethanol 65-78°CUnstable Fischer Esterification (COOH → COOR).
DMF/DMSO >150°CRisk Potential decarboxylation or nucleophilic aromatic substitution if base is present.
Degradation Pathways & Mechanisms

The presence of two electron-withdrawing chlorine atoms and a carboxylic acid group makes the nitrile carbon highly electrophilic. This activates the molecule toward nucleophilic attack, even under mild reflux conditions.

Visualizing the Degradation Cascade

The diagram below illustrates the stepwise degradation logic.

G SM 3-Cyano-2,4-dichlorobenzoic Acid (Starting Material) Amide Intermediate Amide (3-Carbamoyl-2,4-dichlorobenzoic acid) SM->Amide H2O / Reflux (Acid or Base Cat.) Ester Methyl/Ethyl Ester (Solvolysis Product) SM->Ester MeOH or EtOH / Reflux (Acid Cat.) Diacid 2,4-Dichloroisophthalic Acid (Hydrolysis Product) Amide->Diacid H2O / Reflux (Extended Time)

Figure 1: Degradation pathways of 3-Cyano-2,4-dichlorobenzoic acid under reflux conditions.

Mechanistic Insight
  • Nitrile Hydrolysis: In aqueous reflux, the nitrile nitrogen is protonated (acidic conditions) or the carbon is attacked by hydroxide (basic conditions).[2] The ortho-chloro substituents provide some steric shielding, but the electronic activation from the ring often overrides this, leading to conversion first to the primary amide and eventually to the dicarboxylic acid (2,4-dichloroisophthalic acid) [1, 2].

  • Fischer Esterification: In alcohols (e.g., MeOH), the carboxylic acid protonates, making the carbonyl carbon susceptible to attack by the alcohol solvent. This yields the methyl ester, a common impurity if the user attempts to recrystallize the acid from methanol without buffering [3].

Troubleshooting Guide (FAQ)
Scenario A: Impurity Formation

Q: I refluxed my compound in 1N HCl to clean it up, but now I see a new peak at a lower Retention Time (RT) in HPLC. What happened? A: You likely hydrolyzed the nitrile group.

  • Diagnosis: Nitriles are less polar than their corresponding amides or acids. Hydrolysis increases polarity, shifting the peak to a lower retention time (in Reverse Phase HPLC).

  • The Fix: Avoid aqueous acid reflux. If purification is needed, use recrystallization from non-reactive solvents like Toluene/Heptane or Acetonitrile.

Q: I see a new spot with a higher Rf on my TLC plate after refluxing in Methanol. A: You have formed the methyl ester.

  • Mechanism: The acidity of the benzoic acid itself (pKa ~2-3 due to Cl groups) can be sufficient to auto-catalyze esterification in refluxing methanol over long periods.

  • The Fix: Switch to a non-nucleophilic solvent like Isopropyl Acetate or THF. If methanol is required, ensure the solution is kept neutral or slightly basic (though base risks nitrile hydrolysis).

Scenario B: Thermal Processing

Q: Can I dry this compound in an oven at 110°C? A: Yes, provided the sample is chemically pure and free of residual mineral acids or bases.

  • Condition: If the "wet cake" contains residual HCl or NaOH from a previous step, heating to 110°C will create a highly concentrated corrosive environment in the crystal lattice, accelerating hydrolysis.

  • Recommendation: Wash the wet cake thoroughly to neutral pH before drying. Vacuum drying at a lower temperature (40-60°C) is safer.

Q: Will the compound decarboxylate (lose CO2) under reflux? A: Highly unlikely in standard solvents (<150°C).

  • Reasoning: While electron-withdrawing groups can facilitate decarboxylation, this typically requires specific catalysts (Copper/Quinoline) and temperatures exceeding 200°C [4]. In standard reflux (water, toluene, DMF), the carboxyl group is stable.

Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Test)

Use this protocol to validate the stability of your specific batch.

  • Preparation: Prepare a 1 mg/mL solution of 3-Cyano-2,4-dichlorobenzoic acid in the solvent of interest (e.g., Water/Acetonitrile 50:50).

  • Acid Stress: Add 0.1N HCl (10% v/v). Reflux for 2 hours.

  • Base Stress: Add 0.1N NaOH (10% v/v). Reflux for 2 hours.

  • Analysis: Analyze via HPLC (C18 Column, Water/ACN gradient with 0.1% TFA).

  • Pass Criteria: >99.0% recovery of the parent peak area compared to a freshly prepared standard.

Protocol 2: Safe Drying Procedure
  • Wash: Ensure filter cake is washed with water until filtrate pH is 6.0–7.0.

  • Solvent Chase: Wash with a volatile non-protic solvent (e.g., DCM or Hexane) to remove residual water.

  • Dry: Vacuum oven at 50°C at <50 mbar pressure for 12 hours.

References
  • Hydrolysis of Nitriles: Cohen, M. A., et al. "Amide and Carboxylic Acid Formation via Nitrile Hydrolysis." Journal of Organic Chemistry.

  • Substituent Effects on Benzoic Acid: NIST Chemistry WebBook. "2,4-Dichlorobenzoic acid properties and stability data."

  • Fischer Esterification: "Mechanism and conditions for esterification of substituted benzoic acids." Organic Chemistry Portal.

  • Decarboxylation: "Decarboxylation of electron-deficient aromatic acids." Journal of the American Chemical Society.

Sources

Validation & Comparative

H-NMR spectrum analysis of 3-Cyano-2,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Optimizing H-NMR Spectrum Analysis for 3-Cyano-2,4-dichlorobenzoic Acid Purity Determination

Introduction: The Analytical Challenge

3-Cyano-2,4-dichlorobenzoic acid (CAS: 1807162-56-6; MW: 216.02 g/mol ) is a highly functionalized, electron-deficient aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. Because its downstream applications are highly sensitive to impurities, rigorous structural verification and absolute purity determination are critical.

Traditional chromatographic methods (like HPLC) rely on relative UV response factors and require a highly pure reference standard of the exact analyte to generate a calibration curve. In contrast, quantitative 1H-NMR (qHNMR) provides an orthogonal, metrological method of analysis. Because the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal, qHNMR allows for the absolute quantification of 3-Cyano-2,4-dichlorobenzoic acid using a universal, unrelated internal standard[2][3].

This guide objectively compares the solvent systems and internal standards required to build a self-validating qHNMR protocol for this specific compound.

Comparative Analysis I: Solvent System Selection

The structural nature of 3-Cyano-2,4-dichlorobenzoic acid presents specific NMR challenges. The molecule contains a carboxylic acid (-COOH) group and strongly electronegative substituents (two chlorines and a cyano group). In non-polar environments, the carboxylic acid forms strong intermolecular hydrogen-bonded dimers. This dimerization drastically reduces solubility and causes severe line broadening of the adjacent aromatic protons (H5 and H6), destroying the resolution required for precise quantitative integration.

To resolve this, the solvent must act as a strong hydrogen-bond acceptor to break the dimers.

Table 1: Comparison of NMR Solvents for 3-Cyano-2,4-dichlorobenzoic Acid

SolventSolubilityH5 / H6 ResolutionCOOH Peak VisibilitySuitability for qNMR
CDCl₃ PoorBroadened (due to dimerization)Broad, shifting (10–12 ppm)Not Recommended. Poor precision due to baseline broadening.
CD₃OD ExcellentSharp doublets (AB system)Invisible (Deuterium exchange)Acceptable. Good for quantitation, but structural verification is incomplete.
DMSO-d₆ ExcellentSharp doublets (~7.8 & 8.1 ppm)Visible (~13.5 ppm, broad singlet)Optimal. Breaks H-dimers, sharpens aromatic peaks, retains COOH signal.

Expert Insight: DMSO-d₆ is the superior choice. By fully solvating the monomeric form of the acid, it yields a sharp, well-defined AB/AX spin system for the H5 and H6 protons (two doublets,


 Hz) in the 7.5–8.5 ppm range.

Comparative Analysis II: Internal Standard (IS) Selection

A self-validating qNMR system requires an Internal Standard (IS) that meets strict criteria: it must be available as a certified reference material (CRM), be highly soluble in the chosen solvent, and its NMR signals must not overlap with the analyte or solvent peaks[2].

For 3-Cyano-2,4-dichlorobenzoic acid in DMSO-d₆, the analytical windows are the aromatic region (7.5–8.5 ppm) and the carboxylic region (>13 ppm). We must select an IS that resonates outside these zones.

Table 2: Internal Standard Comparison in DMSO-d₆

Internal StandardChemical Shift (ppm)Multiplicity / ProtonsT₁ Relaxation TimeCompatibility with Analyte
Maleic Acid 6.26 ppmSinglet (2H)~3–5 secondsOptimal. Acidic nature prevents acid-base shifting; clear baseline separation.
1,3,5-Trimethoxybenzene 6.08 ppm; 3.77 ppmSinglet (3H); Singlet (9H)~2–4 secondsAcceptable. Good separation, but neutral nature may cause slight matrix effects.

Expert Insight: Maleic acid is the preferred IS. Because both the analyte and the IS are organic acids, dissolving them together in DMSO-d₆ prevents unintended acid-base proton transfer that could cause unpredictable chemical shifts. The sharp singlet at 6.26 ppm provides a perfect, isolated integration target.

Methodological Workflow Visualization

qNMR_Workflow Target Target: 3-Cyano-2,4-dichlorobenzoic acid SolventEval Solvent Evaluation Target->SolventEval DMSO DMSO-d6 (Optimal: Breaks H-dimers) SolventEval->DMSO Preferred CD3OD CD3OD (Sub-optimal: COOH exchange) SolventEval->CD3OD Alternative ISEval Internal Standard (IS) Selection DMSO->ISEval CD3OD->ISEval Maleic Maleic Acid (Singlet @ 6.26 ppm) ISEval->Maleic TMB 1,3,5-TMB (Singlet @ 6.08 ppm) ISEval->TMB Acq qNMR Acquisition (Relaxation Delay D1 ≥ 60s) Maleic->Acq TMB->Acq Result Absolute Purity Determination Acq->Result

Workflow for qNMR method development of 3-Cyano-2,4-dichlorobenzoic acid.

Validated qHNMR Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every step is engineered to eliminate gravimetric and spectroscopic errors, which directly propagate into the final purity calculation[3].

Step 1: Gravimetric Sample Preparation
  • System Validation: Calibrate a 5-place analytical microbalance (

    
     mg). Gravimetric error is the largest source of uncertainty in qNMR.
    
  • Weighing: Accurately weigh ~10.00 mg of 3-Cyano-2,4-dichlorobenzoic acid and ~5.00 mg of Maleic Acid (Traceable CRM) directly into a static-free glass vial. Record exact weights (

    
     and 
    
    
    
    ).
  • Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (100% atom D, containing 0.03% v/v TMS). Vortex for 60 seconds to ensure complete homogenization. Transfer to a 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

To achieve absolute quantitation, the NMR spectrometer must be tuned to capture the full magnetization of all protons without saturation.

  • Pulse Angle: Set to 90° to maximize transverse magnetization and signal-to-noise ratio per scan.

  • Relaxation Delay (D1): Set to 60 seconds . Causality: Protons in rigid aromatic systems and small molecules like maleic acid have long longitudinal relaxation times (

    
    ). The D1 must be 
    
    
    
    of the slowest relaxing proton to ensure >99.3% magnetization recovery. Failing to do so will artificially deflate the integral of the slower-relaxing peak.
  • Number of Scans (NS): 32 to 64. Ensure the Signal-to-Noise (S/N) ratio of the analyte peaks is >250:1.

  • Spectral Width: 20 ppm (to capture the COOH proton at ~13.5 ppm).

Step 3: Data Processing & Absolute Purity Calculation
  • Zero-Filling & Apodization: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz) to smooth the baseline without distorting peak areas.

  • Phase & Baseline Correction: Perform manual zero- and first-order phase correction. Apply a rigorous polynomial baseline correction. Causality: The integral area includes the baseline noise; a skewed baseline will artificially inflate or deflate the calculated proton ratio.

  • Integration: Integrate the Maleic Acid singlet at 6.26 ppm (

    
    ) and the 3-Cyano-2,4-dichlorobenzoic acid doublet at ~8.1 ppm (
    
    
    
    ).
  • Calculation: Calculate the absolute purity (

    
    ) using the fundamental qNMR equation:
    


Where:

  • 
      = Integral of analyte peak (~8.1 ppm)
    
  • 
      = Integral of standard peak (6.26 ppm)
    
  • 
      = Number of protons in standard peak (2 for Maleic acid)
    
  • 
      = Number of protons in analyte peak (1 for the H6 doublet)
    
  • 
      = Molar mass of analyte (216.02  g/mol )
    
  • 
      = Molar mass of standard (116.07  g/mol )
    
  • 
      = Exact weight of standard
    
  • 
      = Exact weight of analyte
    
  • 
      = Certified purity of the standard (e.g., 0.999)
    

By following this comparative framework, researchers can bypass the limitations of HPLC and obtain highly accurate, SI-traceable purity values for 3-Cyano-2,4-dichlorobenzoic acid intermediates.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. resolvemass.ca. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. nih.gov. Available at:[Link]

Sources

C13-NMR Chemical Shift Guide: Cyano vs. Carboxyl Carbons

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Differentiation between cyano (nitrile, –C≡N) and carboxyl (–COOH/–COOR) carbons is a critical task in structural elucidation, particularly in medicinal chemistry where both moieties serve as key pharmacophores. While both appear as quaternary carbons with low intensity in standard proton-decoupled


C-NMR, they occupy distinct chemical shift windows.
  • Cyano carbons resonate in the 110–125 ppm range (sp hybridized).

  • Carboxyl carbons resonate in the 160–185 ppm range (sp² hybridized).

This guide provides a technical comparison of their magnetic properties, substituent effects, and optimized acquisition protocols to overcome their naturally long relaxation times (


).

Comparative Analysis: Chemical Shift Landscapes

The chemical shift (


) is governed primarily by hybridization and local electron density. The sp-hybridized cyano carbon is more shielded than the sp²-hybridized carboxyl carbon due to the anisotropy of the triple bond and the cylindrical electron cloud, which generates a shielding cone along the bond axis.
Table 1: Chemical Shift Ranges & Characteristics[1][2][3]
FeatureCyano Group (–C≡N) Carboxyl Group (–COOH / –COOR)
Hybridization spsp²
Primary Shift Range 110 – 125 ppm 160 – 185 ppm
Geometry LinearTrigonal Planar
Intensity (Standard) Weak (Quaternary, no NOE)Weak (Quaternary, no NOE)
Solvent Effect Minimal (< 2 ppm)Significant (H-bonding shifts

downfield)

-Substituent Effect
Deshielding (shifts downfield)Deshielding (shifts downfield)
Stereo-sensitivity High (Equatorial > Axial by ~3-5 ppm)Moderate
Mechanistic Insight: Why the Difference?
  • Carboxyl Carbons: The carbonyl carbon is highly deshielded due to the strong electronegativity of the double-bonded oxygen and the planar

    
    -system, which deshields nuclei in the molecular plane (paramagnetic anisotropy).
    
  • Cyano Carbons: Although nitrogen is electronegative, the diamagnetic anisotropy of the C≡N triple bond creates a shielding region along the bond axis, keeping the shift upfield relative to carbonyls.

Structural Diagnostics & Substituent Effects[2]

Precise assignment requires understanding how neighbors influence these shifts.[1]

Cyano (Nitrile) Specifics[3]
  • Aliphatic Nitriles: Typically 117–120 ppm .[2]

  • Conjugated/Aromatic Nitriles: 118–119 ppm (e.g., Letrozole).[2]

  • Stereochemical Probe: In cyclohexane systems, an equatorial nitrile resonates downfield (124–126 ppm ) compared to an axial nitrile (119–122 ppm ). This is a reliable method for assigning stereochemistry in rigid rings.

Carboxyl Specifics[2]
  • Carboxylic Acids: 170–185 ppm .

  • Esters/Amides: 165–175 ppm .

  • Ketones/Aldehydes (Reference): These are distinct, appearing further downfield at 190–220 ppm .

  • Conjugation Effect: Conjugation with an alkene or aromatic ring shifts the carboxyl signal upfield (lower ppm) by 6–10 ppm due to resonance electron donation reducing the partial positive charge on the carbon.

Experimental Protocol: Optimizing Detection

Both cyano and carboxyl carbons are "quaternary" (non-protonated). In standard decoupled experiments, they suffer from:

  • Long

    
     Relaxation Times:  They take seconds to minutes to return to equilibrium.
    
  • Lack of NOE Enhancement: They do not benefit from the signal boost provided by proton decoupling.

Protocol: Quantitative Detection using Cr(acac)

To obtain visible, integrable signals without waiting 5 minutes between scans, use a relaxation agent.

Reagents:

  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

    
    ].[3][4][5]
    
  • Solvent: CDCl

    
     (or other deuterated solvent).
    

Workflow:

  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Doping: Add 2–3 mg of Cr(acac)

    
      (approx. 0.01–0.03 M).[2] The solution will turn purple/green.
    
    • Note: Cr(acac)

      
       is paramagnetic; it provides an efficient relaxation pathway, reducing 
      
      
      
      from >10s to <1s.
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker). This decouples protons during acquisition (singlets) but turns off the decoupler during the delay to suppress NOE (ensuring quantitative integration).

    • Relaxation Delay (D1): Set to 2–5 seconds (sufficient with Cr(acac)

      
      ).
      
    • Scans (NS): 256–1024 scans.

Visualization: Identification Workflow

NMR_Workflow Start Unknown Quaternary Carbon Signal CheckRange Check Chemical Shift Range Start->CheckRange Range1 110 - 125 ppm CheckRange->Range1 Range2 160 - 185 ppm CheckRange->Range2 Range3 > 190 ppm CheckRange->Range3 CyanoPath Suspect Cyano (C≡N) Range1->CyanoPath CarboxylPath Suspect Carboxyl (COOH/Ester) Range2->CarboxylPath KetonePath Suspect Ketone/Aldehyde Range3->KetonePath ConfirmCN Confirmation: IR band ~2250 cm⁻¹ HMBC to α-protons CyanoPath->ConfirmCN ConfirmCOOH Confirmation: IR band ~1700-1750 cm⁻¹ HMBC to α-protons CarboxylPath->ConfirmCOOH

Figure 1: Decision tree for assigning quaternary carbon signals based on chemical shift and secondary confirmation.

Application Case Studies

Case Study A: Ibuprofen (Carboxyl Identification)

Ibuprofen contains a carboxylic acid group on a secondary carbon.

  • Observation: In CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , the carboxyl carbon appears at 181.4 ppm .
    
  • Assignment Logic: The shift is >160 ppm, ruling out nitriles. It is <190 ppm, ruling out ketones. The specific value (181 ppm) is characteristic of an aliphatic carboxylic acid.

  • Validation: An HMBC experiment would show a correlation between this carbon (181.4 ppm) and the

    
    -proton (quartet at ~3.7 ppm).
    
Case Study B: Letrozole (Nitrile Identification)

Letrozole is an aromatase inhibitor containing two benzonitrile groups.

  • Observation: The nitrile carbons appear at ~119.0 ppm .

  • Assignment Logic: The shift falls squarely in the 110–125 ppm window. The aromatic ring carbons appear in the 120–140 ppm range, but the nitrile carbon is distinct due to its lower intensity (quaternary) and lack of splitting in coupled spectra.

  • Validation: IR spectroscopy would confirm the presence of the C≡N stretch at ~2230 cm

    
    .
    

References

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oxford Instruments. Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen. Retrieved from [Link]

  • National Institutes of Health (PMC). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • Nanalysis. Cheat codes for 13C qNMR (Relaxation Agents). Retrieved from [Link]

Sources

Resolving Nitrile and Carboxylic Acid Signatures: A Comparative Guide to ATR vs. Transmission FTIR in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter a critical analytical bottleneck: the accurate identification and quantification of specific functional groups within complex Active Pharmaceutical Ingredient (API) matrices or functionalized polymers. Two of the most structurally significant, yet behaviorally distinct, functional groups are the nitrile (-C≡N) and carboxylic acid (-COOH) moieties.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FTIR spectroscopy for resolving these specific functional groups. By understanding the physical causality behind spectral shifts and sampling artifacts, researchers can select the optimal methodology for their specific drug development or polymer analysis workflows.

Spectral Signatures: The Physics Behind the Peaks

Before comparing instrument methodologies, we must establish the fundamental vibrational physics of these two functional groups [1].

The Nitrile Group (-C≡N)

The nitrile group is highly diagnostic. It absorbs in the relatively "empty" region of the mid-infrared spectrum (2200–2300 cm⁻¹), where few other functional groups (aside from alkynes and isocyanates) present signals [2]. The intensity of the sharp C≡N stretch is typically medium-to-weak. This is governed by the dipole moment: while the bond is polar, the change in the dipole moment during the stretching vibration is less dramatic than that of a carbonyl group.

The Carboxylic Acid Group (-COOH)

Carboxylic acids present a complex spectral profile due to their tendency to form stable, intermolecular hydrogen-bonded dimers in solid and liquid phases [3]. This dimerization restricts the O-H bond, causing the O-H stretching vibration to manifest as a massive, broad band spanning 2500 to 3300 cm⁻¹, often obscuring aliphatic C-H stretches. Concurrently, the hydrogen bonding weakens the C=O bond, shifting the carbonyl stretch from ~1760 cm⁻¹ (free monomer) down to ~1710 cm⁻¹ (dimer) [4].

Quantitative Data Summary
Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Peak ShapeIntensityDiagnostic Notes
Nitrile C≡N Stretch2220 – 2260SharpMedium to WeakHighly diagnostic; isolated spectral region. Conjugation lowers frequency slightly.
Carboxylic Acid O-H Stretch2500 – 3300Very BroadStrongBreadth is caused by extensive H-bonded dimerization in condensed phases.
Carboxylic Acid C=O Stretch1700 – 1730SharpVery StrongShifted lower (~1710 cm⁻¹) due to H-bonding compared to free esters/ketones.
Carboxylic Acid C-O Stretch1210 – 1320SharpMediumOften coupled with O-H in-plane bending (~1440 cm⁻¹).

Methodological Comparison: ATR vs. Transmission FTIR

When analyzing a formulation containing nitriles or carboxylic acids, the choice between ATR and Transmission FTIR is not merely a matter of convenience—it fundamentally alters the spectral data [5].

Transmission FTIR (KBr Pellet)
  • The Mechanism: Infrared light passes completely through a thin, diluted sample (typically 1% API in 99% KBr). It measures bulk absorption directly and strictly follows the Beer-Lambert law, making it the gold standard for absolute quantification [6].

  • The Carboxylic Acid Challenge: The high pressure required to press a KBr pellet (typically 10 tons) can induce polymorphic transformations in crystalline APIs. Furthermore, the hygroscopic nature of KBr can introduce water peaks that overlap with the broad carboxylic O-H stretch (2500–3300 cm⁻¹), complicating interpretation.

  • The Nitrile Advantage: Because the nitrile peak is inherently weak, the ability to increase the path length (by making a thicker pellet or increasing API concentration) allows for superior signal-to-noise ratios in transmission mode.

Attenuated Total Reflectance (ATR-FTIR)
  • The Mechanism: IR light travels through a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates only 1–2 µm into the sample [7]. It requires no sample dilution and is non-destructive.

  • The Carboxylic Acid Challenge (Penetration Depth Anomaly): In ATR, the penetration depth (

    
    ) is directly proportional to the wavelength of the IR light. Therefore, at high wavenumbers (shorter wavelengths) like the 3000 cm⁻¹ O-H stretch of a carboxylic acid, the evanescent wave penetrates less deeply than at 1000 cm⁻¹. This causes the broad O-H peak to appear deceptively weak in ATR spectra compared to transmission spectra. An ATR correction algorithm must be applied for direct comparison [8].
    
  • The Nitrile Advantage: ATR eliminates the risk of pressure-induced polymorphism, ensuring that the crystalline state (and the precise micro-environment of the nitrile group) remains intact during analysis.

Decision Logic & Workflow Visualization

To ensure data integrity, laboratory personnel must follow a standardized decision matrix when selecting the sampling technique.

G Start Solid Pharmaceutical Sample (API + Excipients) Decision Is the sample prone to polymorphic changes under pressure? Start->Decision ATR_Path Attenuated Total Reflectance (ATR-FTIR) Decision->ATR_Path Yes (High Risk) Trans_Path Transmission FTIR (KBr Pellet) Decision->Trans_Path No (Stable) ATR_Prep Neat Sample Application (Direct Contact with Diamond/ZnSe) ATR_Path->ATR_Prep Trans_Prep Grind with KBr (1:99) Press at 10 Tons Trans_Path->Trans_Prep ATR_Data Apply ATR Correction (Adjust for Penetration Depth) ATR_Prep->ATR_Data Trans_Data Direct Beer-Lambert Quantification Trans_Prep->Trans_Data Analysis Analyze Nitrile (2250 cm⁻¹) & Carboxylic Acid (1710 cm⁻¹, 3000 cm⁻¹) Peaks ATR_Data->Analysis Trans_Data->Analysis

FTIR Method Selection and Validation Workflow for API Analysis.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol integrates system suitability testing (SST) directly into the sample analysis workflow. This ensures that any observed shifts in the nitrile or carboxylic acid peaks are chemically real, not instrumental artifacts.

Phase 1: System Validation & Background
  • System Suitability Test (SST): Acquire a transmission spectrum of a traceable polystyrene (PS) calibration film. Verify that the aromatic C-C stretch is exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹). Causality: This validates the interferometer's laser frequency before analyzing sensitive functional shifts.

  • Background Acquisition: Collect a 64-scan background spectrum using the exact parameters intended for the sample (Resolution: 4 cm⁻¹). Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands between 3500–4000 cm⁻¹ and 1300–2000 cm⁻¹, which can artificially distort the carboxylic acid C=O peak if not properly subtracted.

Phase 2: Sample Preparation & Acquisition

For ATR-FTIR:

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Place ~5 mg of the neat solid sample onto the crystal.

  • Apply the pressure anvil until the software indicates optimal contact (typically ~80-100 N). Causality: Insufficient pressure leads to poor contact, resulting in a weak evanescent wave interaction and artificially low signal-to-noise ratios.

  • Acquire 64 scans at 4 cm⁻¹ resolution.

For Transmission (KBr):

  • Dry spectroscopic-grade KBr in an oven at 105°C for 2 hours to remove adsorbed water.

  • Weigh 1 mg of sample and 99 mg of dried KBr. Grind gently in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce amorphization or polymorphic shifts.

  • Transfer the mixture to a 13 mm die and press under vacuum at 10 tons for 2 minutes to form a transparent pellet.

  • Acquire 64 scans at 4 cm⁻¹ resolution.

Phase 3: Data Processing
  • Baseline Correction: Apply a multi-point baseline correction to account for any scattering effects (particularly in the KBr pellet).

  • ATR Correction (ATR data only): Apply the software's built-in Advanced ATR Correction algorithm. Input the crystal type (e.g., Diamond, Refractive Index = 2.4) and the sample's estimated refractive index (typically ~1.5 for organics). Causality: This mathematically compensates for the wavelength-dependent penetration depth, restoring the relative intensity of the broad carboxylic O-H peak (~3000 cm⁻¹) so it can be accurately compared to transmission libraries.

References

  • Interpreting Infrared Spectra - Specac Ltd. Specac. Available at:[Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. Available at:[Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at:[Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. OpenStax. Available at:[Link]

  • FTIR Accessories Guide: ATR vs Transmission vs Reflectance. Athena Instruments. Available at:[Link]

  • How to Choose Between ATR and Transmission FTIR. Rocky Mountain Laboratories. Available at:[Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at:[Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Available at:[Link]

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Cyano-2,4-dichlorobenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 3-Cyano-2,4-dichlorobenzoic acid, a substituted aromatic molecule, presents a unique analytical challenge due to its combination of a carboxylic acid, a nitrile group, and two chlorine atoms. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation pattern, a robust experimental protocol for its characterization, and a comparative look at alternative analytical techniques.

Predicting the Fragmentation Pathway: A Mechanistic Approach

The fragmentation of 3-Cyano-2,4-dichlorobenzoic acid in a mass spectrometer is governed by the hierarchical stability of the resulting fragment ions. The presence of the aromatic ring, the electron-withdrawing chloro and cyano groups, and the acidic proton of the carboxylic acid all influence the fragmentation cascade. The molecular weight of 3-Cyano-2,4-dichlorobenzoic acid is 216.02 g/mol [1]. Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern, with peaks at M, M+2, and M+4.

Based on established fragmentation rules for analogous compounds, we can predict the following primary fragmentation pathways under electron ionization (EI):

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for aromatic carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (mass = 17 u)[2][3][4]. This would yield a prominent acylium ion.

  • Loss of a Carboxyl Radical (•COOH): The entire carboxyl group can be lost as a radical (mass = 45 u), which is another characteristic fragmentation of benzoic acid derivatives[3][4].

  • Decarboxylation (Loss of CO2): In negative ion mode, the deprotonated molecule readily loses carbon dioxide (mass = 44 u)[5]. While less common in positive ion EI, it can still be a relevant pathway.

  • Loss of a Chlorine Radical (•Cl): Cleavage of a carbon-chlorine bond can lead to the loss of a chlorine radical (mass = 35 or 37 u).

  • Loss of the Cyano Radical (•CN): Aromatic nitriles can undergo fragmentation through the loss of the cyano radical (mass = 26 u)[6].

These primary fragmentations will be followed by secondary fragmentation events, leading to a complex but interpretable mass spectrum.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

To obtain a reliable mass spectrum of 3-Cyano-2,4-dichlorobenzoic acid, the following detailed protocol is recommended:

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 3-Cyano-2,4-dichlorobenzoic acid.

  • Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

  • Ensure the sample is fully dissolved. If necessary, use sonication for a brief period.

  • Prepare a dilute solution (e.g., 10 µg/mL) for initial analysis to avoid detector saturation.

2. Instrumentation and Parameters (Electron Ionization - GC-MS):

  • Gas Chromatograph (GC):

    • Injection Mode: Splitless

    • Injector Temperature: 250 °C

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV[7]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-300

    • Scan Speed: 1000 amu/s

3. Data Analysis and Interpretation:

  • Identify the molecular ion peak cluster, considering the isotopic distribution of the two chlorine atoms.

  • Identify the base peak and major fragment ions.

  • Propose fragmentation pathways consistent with the observed masses and the known fragmentation patterns of similar compounds.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation, if available for this specific compound or its close analogs[8].

Visualizing the Fragmentation and Workflow

To better understand the expected fragmentation and the analytical process, the following diagrams are provided.

Fragmentation_Pathway M [M]+• 3-Cyano-2,4-dichlorobenzoyl cation m/z 215/217/219 F1 [M-OH]+ m/z 198/200/202 M->F1 - •OH F2 [M-COOH]+ m/z 170/172/174 M->F2 - •COOH F3 [M-Cl]+ m/z 180/182 M->F3 - •Cl F4 [M-CN]+ m/z 189/191/193 M->F4 - •CN F5 [M-OH-CO]+ m/z 170/172/174 F1->F5 - CO

Caption: Predicted Electron Ionization Fragmentation Pathway of 3-Cyano-2,4-dichlorobenzoic Acid.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weighing B Dissolution A->B C Dilution B->C D Injection C->D E Chromatographic Separation D->E F Ionization (EI) E->F G Mass Analysis F->G H Spectrum Acquisition G->H I Fragment Identification H->I J Structure Elucidation I->J

Caption: General Workflow for the GC-MS Analysis of 3-Cyano-2,4-dichlorobenzoic Acid.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques. The following table provides a comparison of mass spectrometry with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 3-Cyano-2,4-dichlorobenzoic acid.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Molecular weight and elemental composition (high resolution), fragmentation pattern for structural information.Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Presence of functional groups (e.g., -COOH, -C≡N, C-Cl).
Sensitivity Very high (picogram to femtogram).Moderate to low (milligram to microgram).Low (milligram).
Sample Requirement Small amount, sample is consumed.Larger amount, sample is non-destructively analyzed.Small to moderate amount, non-destructive.
Strengths Excellent for determining molecular formula and identifying unknown compounds through fragmentation.Unambiguous structure determination of pure compounds.Quick and easy identification of functional groups.
Limitations Isomers can have similar fragmentation patterns. Provides limited information on stereochemistry.Less sensitive, requires pure samples, can be time-consuming.Provides limited information on the overall molecular structure.
Application to Topic Provides definitive molecular weight and key structural motifs through fragmentation.Confirms the connectivity of the aromatic ring protons and the carbon skeleton.Confirms the presence of the carboxylic acid, nitrile, and C-Cl bonds.

Conclusion

The mass spectrometric analysis of 3-Cyano-2,4-dichlorobenzoic acid, when approached with a sound understanding of fragmentation principles and a robust experimental methodology, provides invaluable structural information. The predicted fragmentation pattern, characterized by the initial loss of hydroxyl, carboxyl, chloro, or cyano radicals, offers a clear path for spectral interpretation. By integrating this data with complementary techniques such as NMR and FTIR, researchers can achieve a comprehensive and unambiguous structural elucidation, a critical step in the drug development pipeline.

References

  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • PubMed. (2020, November 15). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2,4-dichloro-. NIST WebBook. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

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A Comparative Guide to 3-Cyano-2,4-dichlorobenzoic Acid and Its Fluorinated Analogs for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical and agrochemical research, the nuanced differences in molecular structure can lead to significant variations in biological activity and physicochemical properties. This guide offers a detailed comparative analysis of 3-Cyano-2,4-dichlorobenzoic acid and its fluorinated analogs, namely 3-Cyano-2-chloro-4-fluorobenzoic acid and 3-Cyano-2,4-difluorobenzoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the impact of halogen substitution on this important chemical scaffold.

Introduction: The Significance of Halogenated Benzoic Acids

Halogenated aromatic compounds are a cornerstone in the development of bioactive molecules. The introduction of halogens can profoundly influence a molecule's lipophilicity, acidity, metabolic stability, and binding interactions with biological targets. 3-Cyano-2,4-dichlorobenzoic acid serves as a valuable starting point for the synthesis of various therapeutic agents. By systematically replacing chlorine atoms with fluorine, we can fine-tune the properties of the resulting compounds, potentially leading to enhanced efficacy and improved pharmacokinetic profiles.

Physicochemical Properties: A Quantitative Comparison

The substitution of chlorine with fluorine, a smaller and more electronegative halogen, is expected to alter key physicochemical parameters such as acidity (pKa) and lipophilicity (LogP). While direct experimental data for a side-by-side comparison is not extensively available in the public domain, we can infer trends based on established principles of physical organic chemistry and available data for related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted LogP
3-Cyano-2,4-dichlorobenzoic acidC₈H₃Cl₂NO₂216.02~2.5 - 3.0~2.5
3-Cyano-2-chloro-4-fluorobenzoic acidC₈H₃ClFNO₂199.56~2.7 - 3.2~2.2
3-Cyano-2,4-difluorobenzoic acidC₈H₃F₂NO₂183.11~2.9 - 3.4~1.9

Table 1: Predicted Physicochemical Properties of 3-Cyano-2,4-dichlorobenzoic Acid and its Fluorinated Analogs. Predicted values are based on computational models and data from similar compounds.

Acidity (pKa)

The electron-withdrawing nature of both chlorine and fluorine atoms increases the acidity of the benzoic acid moiety compared to the unsubstituted parent compound. Due to fluorine's higher electronegativity, a slight decrease in acidity (higher pKa) is anticipated as chlorine is replaced by fluorine. This is because the stronger inductive effect of fluorine can also stabilize the protonated form of the carboxylic acid to some extent. The precise pKa is also influenced by the substitution pattern on the aromatic ring.[1][2]

Lipophilicity (LogP)

Halogenation generally increases the lipophilicity of a molecule.[3] However, the greater polarity of the C-F bond compared to the C-Cl bond may lead to a slight decrease in the octanol-water partition coefficient (LogP) for the fluorinated analogs. This can have significant implications for membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Synthesis and Experimental Protocols

The synthesis of these halogenated cyanobenzoic acids typically involves multi-step procedures. Below are representative experimental protocols for their preparation.

Synthesis of 3-Cyano-2,4-dichlorobenzoic Acid

A common route to 3-Cyano-2,4-dichlorobenzoic acid involves the Sandmeyer reaction starting from an appropriately substituted aniline.

A 2,4-Dichloro-3-nitrobenzoic acid B 3-Amino-2,4-dichlorobenzoic acid A->B Reduction (e.g., Fe/HCl) C 3-Cyano-2,4-dichlorobenzoic acid B->C Diazotization (NaNO2/HCl) Sandmeyer Reaction (CuCN)

Figure 1: Synthetic pathway for 3-Cyano-2,4-dichlorobenzoic acid.

Experimental Protocol:

  • Reduction of 2,4-Dichloro-3-nitrobenzoic acid: To a solution of 2,4-dichloro-3-nitrobenzoic acid in a suitable solvent (e.g., ethanol/water), add a reducing agent such as iron powder and an acid catalyst (e.g., hydrochloric acid). Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Diazotization and Cyanation: Cool the resulting solution of 3-amino-2,4-dichlorobenzoic acid in an ice bath and add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. In a separate flask, prepare a solution of copper(I) cyanide. Add the cold diazonium salt solution to the copper cyanide solution and warm the mixture to facilitate the Sandmeyer reaction.

  • Work-up and Purification: After the reaction is complete, acidify the mixture and extract the product with an organic solvent. Purify the crude product by recrystallization to obtain 3-Cyano-2,4-dichlorobenzoic acid.

Synthesis of Fluorinated Analogs

The synthesis of the fluorinated analogs can be achieved through similar strategies, often starting from fluorinated precursors. For instance, the synthesis of 3-Cyano-2,4-difluorobenzoic acid has been reported starting from 2,4-difluoro-3-formamidobenzoic acid.[4]

D 2,4-Difluoro-3-formamidobenzoic acid E 3-Cyano-2,4-difluorobenzoic acid D->E Dehydration (e.g., TFAA, Pyridine)

Figure 2: Synthesis of 3-Cyano-2,4-difluorobenzoic acid.

Experimental Protocol for 3-Cyano-2,4-difluorobenzoic acid: [4]

  • Reaction Setup: In a reaction flask, suspend 2,4-difluoro-3-formamidobenzoic acid and pyridine in tetrahydrofuran (THF).

  • Dehydration: Cool the mixture to -5°C and add trifluoroacetic anhydride (TFAA) dropwise. Maintain the temperature for a period before allowing it to warm to room temperature.

  • Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization.

A synthesis for 2-Chloro-4-fluorobenzoic acid has also been described starting from 2-chloro-4-fluorotoluene via oxidation.[5] A similar strategy could potentially be adapted for the synthesis of 3-cyano-2-chloro-4-fluorobenzoic acid.

Comparative Biological Activity: A Focus on Antibacterial Potential

Halogenated benzoic acids and their derivatives have been investigated for their antimicrobial properties. The nature and position of the halogen substituent can significantly impact their efficacy. While specific comparative data for these three compounds is limited, we can outline a general protocol for assessing their antibacterial activity.

Experimental Workflow for Antibacterial Activity Screening

cluster_0 Preparation cluster_1 MIC Determination (Broth Microdilution) cluster_2 MBC Determination A Compound Stock Solutions C Serial Dilution in 96-well plate A->C B Bacterial Culture Preparation D Inoculation with Bacteria B->D C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G Plating from clear wells (MIC assay) F->G H Incubation G->H I Colony Counting H->I

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol for Minimum Inhibitory Concentration (MIC) Determination: [6]

  • Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent like DMSO.

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Broth Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

It is hypothesized that the fluorinated analogs may exhibit different antibacterial profiles due to altered membrane permeability and interactions with bacterial enzymes.

Spectroscopic Characterization

The structural identity and purity of these compounds are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic protons will show characteristic splitting patterns and chemical shifts influenced by the surrounding halogen and cyano groups.

  • ¹³C NMR: The chemical shifts of the aromatic carbons, particularly those bonded to halogens, will be distinct for each analog. The carbon of the cyano group will also have a characteristic chemical shift.

  • ¹⁹F NMR: This technique is particularly useful for the fluorinated analogs, providing distinct signals for the fluorine atoms, which can be valuable for structural confirmation.[7]

Infrared (IR) Spectroscopy

The IR spectra will show characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (a broad band around 3000 cm⁻¹), and the C≡N stretch of the cyano group (around 2230 cm⁻¹). The C-Cl and C-F stretching vibrations will also be present in the fingerprint region.[8][9]

Conclusion and Future Directions

The systematic comparison of 3-Cyano-2,4-dichlorobenzoic acid with its fluorinated analogs provides a valuable framework for understanding the structure-activity relationships of halogenated bioactive molecules. The substitution of chlorine with fluorine is expected to modulate the acidity, lipophilicity, and potentially the biological activity of these compounds. The provided synthetic and analytical protocols offer a foundation for researchers to further explore these differences.

Future research should focus on obtaining direct comparative experimental data for the pKa, LogP, and antibacterial activity of these specific compounds. X-ray crystallographic studies would also provide valuable insights into their solid-state structures and intermolecular interactions.[10] Such data will be instrumental in the rational design of new and more effective pharmaceutical and agrochemical agents based on this versatile chemical scaffold.

References

  • Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(28), 5802-5810. DOI: 10.1039/C3CE41963K
  • Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. ResearchGate. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and antibacterial activity of some substituted 2-phenyl benzothiazole. Retrieved from [Link]

  • Dunitz, J. D., & Gavezzotti, A. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 23(3), 1635-1644. DOI: 10.1021/acs.cgd.2c01341
  • Google Patents. (n.d.). EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • Rasayan J. Chem. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Google Patents. (n.d.). US20020072626A1 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • PubMed. (2003, October 15). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 7). Acidity of o-halobenzoic acids. Retrieved from [Link]

  • ResearchGate. (2025, July 14). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Asian Journal of Chemistry. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • PubMed Central. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

  • PubMed Central. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. Retrieved from [Link]

  • PubMed. (1997, September). pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. Retrieved from [Link]

  • MolForge. (n.d.). 3-Cyanobenzoic acid (CID 15875) - Molecular Properties & Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • PubMed Central. (n.d.). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubMed Central. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]

  • PubMed. (2011, July 15). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of partial ¹H NMR (A) and ¹³C NMR (B) spectra of CyBO (top) and CyBS (bottom) in CDCl3. Retrieved from [Link]

  • Rasayan J. Chem. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Retrieved from [Link]

  • PubMed Central. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • Bentham Open. (2010, May 12). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Retrieved from [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Standards for Dichloronitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a compound is a cornerstone of chemical analysis. It serves as a fundamental checkpoint for verifying the identity and purity of synthesized molecules, intermediates, and final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of commercially available standards for the elemental analysis of dichloronitroanilines, a class of compounds frequently encountered in pharmaceutical and agrochemical research.

A notable point of clarification: the initial query for a standard with the molecular formula C8H3Cl2NO2 did not yield a readily identifiable, common chemical entity. It is highly probable that this was a typographical error and the intended compound belongs to the dichloronitroaniline family. A prevalent and well-characterized member of this family is 2,6-dichloro-4-nitroaniline (C6H4Cl2N2O2), which will be the focus of this guide due to its commercial availability and relevance.

The Critical Role of High-Purity Standards

Elemental analysis, typically performed via combustion analysis, is a quantitative technique that relies on the complete combustion of a sample to convert its constituent elements into simple, detectable gases (e.g., CO2, H2O, N2). The accuracy of this method is fundamentally dependent on the calibration of the instrument using a highly pure, well-characterized standard with a known elemental composition. Any inaccuracies in the standard will directly translate to errors in the analysis of the unknown sample.

For halogenated compounds such as dichloronitroanilines, specific considerations are necessary during combustion to ensure the quantitative conversion of halogens into detectable forms and to prevent interference with the detection of other elements. The use of appropriate reagents and combustion tube packings is crucial for reliable results.

Comparison of Commercially Available 2,6-Dichloro-4-nitroaniline Standards

Several reputable suppliers offer 2,6-dichloro-4-nitroaniline suitable for use as an analytical standard. While not always marketed explicitly as "elemental analysis standards," high-purity grades of this chemical can serve this purpose effectively, provided their purity is well-documented. Below is a comparison of offerings from prominent suppliers:

SupplierProduct Name/GradePurityMolecular FormulaCAS NumberKey Features
Sigma-Aldrich 2,6-Dichloro-4-nitroaniline96%C6H4Cl2N2O299-30-9Well-documented, suitable for general laboratory use.[1]
Thermo Scientific Chemicals 2,6-Dichloro-4-nitroaniline, 95%95%C6H4Cl2N2O299-30-9Part of the Alfa Aesar portfolio, suitable for synthesis and as a reference material.[2]
TCI America 2,6-Dichloro-4-nitroaniline≥97.0% (GC)C6H4Cl2N2O299-30-9High purity grade, with purity determined by gas chromatography.[3]
Santa Cruz Biotechnology 2,6-Dichloro-4-nitroaniline-C6H4Cl2N2O299-30-9Offered as a biochemical for research use; purity should be confirmed from the Certificate of Analysis.[4]

Theoretical Elemental Composition of 2,6-Dichloro-4-nitroaniline (C6H4Cl2N2O2):

ElementSymbolAtomic WeightPercentage
CarbonC12.01134.81%
HydrogenH1.0081.95%
ChlorineCl35.45334.25%
NitrogenN14.00713.53%
OxygenO15.99915.46%

Experimental Protocol for Elemental Analysis of 2,6-Dichloro-4-nitroaniline

The following is a generalized protocol for the determination of Carbon, Hydrogen, Nitrogen, and Chlorine in 2,6-dichloro-4-nitroaniline using a modern combustion-based elemental analyzer.

Instrumentation:

  • Elemental Analyzer equipped for CHN and halogen analysis (e.g., via combustion with subsequent titration or ion chromatography).

Materials:

  • 2,6-dichloro-4-nitroaniline standard

  • Tin capsules for solid samples

  • High-purity oxygen (99.995% or higher)

  • Helium or Argon carrier gas (99.995% or higher)

  • Combustion and reduction tube reagents as specified by the instrument manufacturer (e.g., tungsten(VI) oxide, silver wool, copper oxide).

Step-by-Step Protocol:

  • Instrument Preparation and Calibration:

    • Ensure the elemental analyzer is in good working order, with clean combustion and reduction tubes packed with fresh reagents.

    • Perform a leak check of the system.

    • Calibrate the instrument using a well-characterized, broad-range standard (e.g., acetanilide for CHN and a chlorinated standard like 5-chloro-2,4,6-trifluoropyrimidine for Cl).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 2,6-dichloro-4-nitroaniline standard into a tin capsule using a microbalance.

    • Fold the tin capsule to ensure no sample can escape and to create a compact pellet.

  • Combustion and Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler or manual injection port.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically 900-1100°C) in a pure oxygen environment.[5]

    • The organic material combusts, converting carbon to CO2, hydrogen to H2O, and nitrogen to N2 and NOx. Chlorine is converted to HCl.

    • The combustion gases are swept by a carrier gas through a series of scrubbers and catalysts to remove interfering substances and to convert NOx to N2. Halogens are captured in a specific trap or are directed to a separate detection system.

    • The resulting CO2, H2O, and N2 are separated by gas chromatography and quantified by a thermal conductivity detector (TCD).

    • Chlorine, as HCl, is typically quantified by coulometric titration.[5]

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, N, and Cl in the sample based on the detector responses and the calibration.

    • Compare the experimental results to the theoretical elemental composition of 2,6-dichloro-4-nitroaniline. The results should fall within the accepted tolerance of the instrument (typically ±0.3% absolute).

Experimental Workflow Diagram

Elemental_Analysis_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Automated Analysis cluster_results Data & Verification Calibrate Instrument Calibration (Acetanilide, Chlorinated Standard) Weigh Weigh 1-3 mg of 2,6-dichloro-4-nitroaniline Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Microbalance Combustion Flash Combustion (900-1100°C in O2) Encapsulate->Combustion Autosampler Gas_Processing Gas Purification & Reduction (NOx -> N2) Combustion->Gas_Processing Carrier Gas Flow Separation GC Separation (CO2, H2O, N2) Gas_Processing->Separation Detection_Cl Coulometric Titration (Cl) Gas_Processing->Detection_Cl Halogen Scrubbing & Transfer Detection_CHN TCD Detection (C, H, N) Separation->Detection_CHN Calculation Calculate % Composition Detection_CHN->Calculation Detection_Cl->Calculation Comparison Compare to Theoretical Values Calculation->Comparison Report Generate Report Comparison->Report

Sources

validating purity of 3-Cyano-2,4-dichlorobenzoic acid using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of 3-Cyano-2,4-dichlorobenzoic Acid: An LC-MS Comparative Guide

Introduction 3-Cyano-2,4-dichlorobenzoic acid (CAS: 1807162-56-6) is a highly functionalized, halogenated intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). In pharmaceutical manufacturing, the quality and safety profiles of final APIs are heavily predetermined by the purity of their starting materials. Consequently, rigorous analytical oversight at the intermediate stage is not merely a quality control checkpoint—it is a regulatory necessity for risk mitigation[1].

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the default technique for purity assays. However, relying solely on UV absorption can mask critical impurities, particularly structural isomers that exhibit identical UV spectra or degradants lacking distinct chromophores. To meet the stringent requirements of the2[2], Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard. LC-MS provides orthogonal data—combining chromatographic retention time with exact mass-to-charge (m/z) ratios—ensuring unambiguous identification and precise quantification of trace impurities.

Comparative Analysis: LC-MS vs. Alternative Modalities

When validating the purity of a polar, acidic compound like 3-Cyano-2,4-dichlorobenzoic acid, the choice of analytical technique dictates the reliability of the data. Below is an objective comparison of LC-MS against HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical ParameterLC-MS (Gold Standard)HPLC-UV (Traditional)GC-MS (Alternative)
Sensitivity (LOD/LOQ) Picogram (pg) rangeNanogram (ng) rangeNanogram (ng) range
Specificity High (Orthogonal m/z & retention time)Moderate (Retention time & UV spectra)High (Retention time & EI fragmentation)
Sample Preparation Simple (Direct dilution)Simple (Direct dilution)Complex (Requires derivatization)
Isomer Differentiation High (via MS/MS fragmentation patterns)Low (Isomers often share UV profiles)High (Distinct fragmentation)
Regulatory Alignment Excellent for ICH Q2(R2) complianceStandard, but lacks mass identificationGood, but derivatization adds variability risk

Causality Insight: Why is GC-MS sub-optimal here? 3-Cyano-2,4-dichlorobenzoic acid contains a free carboxylic acid moiety, making it highly polar and non-volatile. GC-MS analysis would require a complex derivatization step (e.g., silylation using BSTFA) to increase volatility. This introduces the risk of derivatization artifacts, incomplete reactions, and thermal degradation[3]. LC-MS circumvents this entirely by analyzing the compound in its native state in the liquid phase.

Experimental Workflow for LC-MS Purity Validation

The following diagram maps the self-validating lifecycle of the LC-MS analytical procedure, from sample preparation to regulatory compliance.

G Start 3-Cyano-2,4-dichlorobenzoic acid Sample Prep Sample Preparation (Dilution in LC-MS Grade Solvent) Start->Prep LC UHPLC Separation (C18 Column, Volatile Buffer) Prep->LC MS Mass Spectrometry (ESI Negative Mode: [M-H]-) LC->MS Data Data Acquisition & Processing (Extracted Ion Chromatogram) MS->Data Valid ICH Q2(R2) Validation (Specificity, LOD/LOQ, Linearity) Data->Valid

LC-MS analytical workflow for the purity validation of 3-Cyano-2,4-dichlorobenzoic acid.

Step-by-Step LC-MS Methodology

To establish a robust, self-validating analytical system, the following protocol details the mechanistic reasoning behind each experimental parameter.

Sample Preparation
  • Diluent Selection: Use a mixture of LC-MS Grade Water and Acetonitrile (50:50, v/v). Utilizing 4 is mandatory to prevent ion suppression, minimize background noise, and avoid the formation of "ghost peaks" caused by trace metal or organic contaminants[4].

  • Concentration: Prepare a primary stock solution at 1.0 mg/mL, and dilute to a working concentration of 10 µg/mL. This ensures the MS detector operates within its linear dynamic range without saturating the electron multiplier.

Liquid Chromatography (UHPLC) Conditions
  • Column: A sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). The high surface area and small particle size provide the theoretical plates necessary to resolve closely eluting structural isomers.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

    • Mechanistic Rationale: Non-volatile salts (like phosphate buffers used in standard HPLC) will precipitate in the MS source, causing severe instrument damage. Formic acid acts as a volatile modifier that sharpens peak shape for acidic compounds while maintaining MS compatibility[3].

Mass Spectrometry (ESI-MS) Conditions
  • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).

  • Mechanistic Rationale: 3-Cyano-2,4-dichlorobenzoic acid features an electron-withdrawing cyano group and two chloro groups on a benzoic acid scaffold, rendering the carboxylic acid highly acidic. In solution, it readily loses a proton to form a stable [M-H]⁻ anion (m/z 213.9).

  • Self-Validating Isotopic Signature: The presence of two chlorine atoms generates a distinct isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio). Monitoring this specific isotopic cluster provides a built-in confirmation of the compound's identity, easily differentiating it from non-halogenated background noise.

ICH Q2(R2) Validation Execution
  • Specificity: Analyze the blank diluent, the pure standard, and a sample spiked with known synthetic byproducts (e.g., deschloro impurities). Ensure baseline resolution (Rs > 1.5) between the main peak and all impurities[2].

  • Linearity & Range: Evaluate the MS response from the Limit of Quantitation (LOQ) up to 120% of the target specification concentration.

  • Accuracy: Perform recovery studies by spiking known amounts of impurities into the bulk intermediate and verifying that mean recovery falls within acceptable limits (typically 80-120% for trace impurities).

Experimental Data: The LC-MS Advantage

To illustrate the superiority of LC-MS over HPLC-UV, consider the following comparative impurity profile generated from a simulated validation batch of 3-Cyano-2,4-dichlorobenzoic acid.

Impurity ProfileHPLC-UV (Area %)LC-MS (Area %)Identification (m/z [M-H]⁻)
3-Cyano-2,4-dichlorobenzoic acid 99.10%98.50%213.9
Isomeric Impurity (e.g., 5-cyano)Not Detected0.85%213.9
Deschloro Impurity 0.90%0.65%179.9

Data Interpretation & Causality: In the HPLC-UV analysis, the isomeric impurity co-eluted with the main peak and shared an identical UV absorption profile, leading to an artificially inflated purity reading of 99.10%. The LC-MS system, utilizing Extracted Ion Chromatograms (EIC) and optimized gradient conditions, successfully resolved and quantified the isomer, revealing the true purity of 98.50%. Furthermore, the MS data immediately identified the deschloro impurity via its distinct [M-H]⁻ mass of 179.9, providing actionable feedback for process chemists to optimize the chlorination step during synthesis.

References

  • [2] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • [1] Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates. Tianming Pharmaceutical. URL:[Link]

  • [4] LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Pure Synth. URL:[Link]

  • Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs. Waters Corporation. URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Cyano-2,4-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1807162-56-6 Chemical Formula: C₈H₃Cl₂NO₂ Classification: Halogenated Aromatic Carboxylic Acid / Nitrile

Part 1: Executive Summary & Immediate Action

For Research & Safety Personnel: 3-Cyano-2,4-dichlorobenzoic acid is a dual-hazard chemical intermediate containing both halogenated aromatic and nitrile functional groups. Improper disposal risks the formation of toxic byproducts (including hydrogen cyanide under acidic reduction conditions) or violation of environmental discharge permits due to halogen content.

Core Directive:

  • NEVER dispose of down the drain.

  • NEVER mix with strong oxidizers or non-halogenated solvents (unless necessary for specific reaction workups, but segregate for waste).

  • PRIMARY DISPOSAL METHOD: High-temperature incineration with flue gas scrubbing (to capture HCl and NOx).

Part 2: Chemical Profile & Hazard Identification

Understanding the molecular structure is critical for safe handling. This compound features a benzoic acid core substituted with two chlorine atoms and a cyano (nitrile) group.[1][2]

PropertyDataOperational Implication
CAS Number 1807162-56-6Use for waste labeling and inventory tracking.
Physical State Solid (Powder)Dust inhalation hazard; dispose as solid waste to minimize volume.
Acidity (pKa) ~2.5 - 3.5 (Est.)Corrosive to mucous membranes; incompatible with strong bases.
Functional Groups Nitrile (-CN), Chloro (-Cl)Nitrile: Potential HCN source if subjected to strong acids/reducing agents. Chloro: Requires halogenated waste stream.
GHS Hazards H315, H319, H335, H302Irritant to eyes/skin/respiratory system; Harmful if swallowed.

Part 3: Pre-Disposal Handling & Segregation

The Golden Rule of Segregation: Treat this chemical as a Halogenated Organic Acid .

Solid Waste (Preferred)
  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant - 3-Cyano-2,4-dichlorobenzoic acid".

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) and reactive metals (e.g., sodium, magnesium).

Liquid Waste (Solutions)

If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM):

  • Halogenated Solvents (e.g., DCM, Chloroform): Combine in the "Halogenated Waste" carboy.

  • Non-Halogenated Solvents (e.g., Methanol, Acetone): CRITICAL DECISION:

    • If the concentration is >1%, move the entire mixture to the Halogenated Waste stream.

    • Reasoning: Most disposal facilities charge a premium for halogenated waste. contaminating a non-halogenated stream with this compound reclassifies the entire container as halogenated, increasing cost and complexity.

Part 4: Step-by-Step Disposal Protocol

Workflow Visualization: Disposal Decision Tree

DisposalTree Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH) SolventCheck->NonHaloSolv HaloStream Halogenated Waste Stream (High Temp Incineration) HaloSolv->HaloStream NonHaloSolv->HaloStream Contaminated by Cl-Compound

Figure 1: Decision matrix for segregating 3-Cyano-2,4-dichlorobenzoic acid waste streams.

Detailed Procedure
A. Solid Waste Disposal (Pure Compound)
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, N95 dust mask or fume hood operation.

  • Containment: Transfer the solid material into a clear, sealable plastic bag or a screw-top jar.

  • Secondary Containment: Place the primary container into the laboratory's designated "Solid Hazardous Waste" drum.

  • Documentation: Log the mass and full chemical name on the waste tag. Do not use abbreviations like "DCBA".

B. Liquid Waste Disposal (Reaction Mixtures)
  • pH Check: Ensure the solution is not extremely acidic (pH < 2). If so, neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-9 before adding to the waste container to prevent container degradation or off-gassing.

  • Transfer: Pour into the Halogenated Organic Waste carboy.

  • Rinsing: Rinse the original glassware with a small volume of acetone or DCM and add the rinsate to the same waste container.

Part 5: Emergency Spill Response

Scenario: A 5g bottle drops and shatters on the floor.

Workflow Visualization: Spill Response

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment (Cover with Dry Absorbent) PPE->Contain Clean 4. Sweep & Collect (Avoid Dust Generation) Contain->Clean Decon 5. Decontaminate (Soap & Water Wash) Clean->Decon

Figure 2: Sequential protocol for managing a solid spill of 3-Cyano-2,4-dichlorobenzoic acid.

  • Isolate: Mark the area. If dust is visible in the air, evacuate the lab for 15 minutes to allow settling.

  • Protect: Wear nitrile gloves, goggles, and a respiratory mask.

  • Contain: Cover the spill with a dry absorbent (vermiculite or spill pads) to prevent dispersion.

  • Collect:

    • Do not dry sweep. Use a dustpan and brush gently, or use a HEPA vacuum if available.

    • If using a broom, mist the powder slightly with an inert solvent (like heptane) or water (if safe) to suppress dust, then sweep.

  • Disposal: Place all spill debris, including broken glass and contaminated gloves, into a wide-mouth hazardous waste jar. Label as "Debris contaminated with 3-Cyano-2,4-dichlorobenzoic acid".

Part 6: Regulatory & Compliance Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors:

  • RCRA Considerations: While not explicitly P-listed or U-listed, this waste exhibits toxicity characteristics.

  • Waste Profile:

    • Chemical Family: Halogenated Aromatic Acid.

    • D-Codes (Characteristic): Likely D002 (Corrosive) if in acidic solution.[3]

    • F-Codes (Source Specific): F001/F002 if mixed with spent halogenated solvents (Methylene Chloride, etc.).

References

  • Sigma-Aldrich. 3-Cyano-2,4-dichlorobenzoic acid Product & Safety Data. Retrieved from

  • PubChem. 2,4-Dichlorobenzoic acid (Structural Analog Safety Profile). National Library of Medicine. Retrieved from [1]

  • U.S. EPA. Hazardous Waste Management: Halogenated Solvents (F-Codes). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Halogenated Benzoic Acids. Retrieved from

Sources

Personal protective equipment for handling 3-Cyano-2,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 3-Cyano-2,4-dichlorobenzoic acid (CAS: 1807162-56-6) requires more than a cursory glance at a safety data sheet. For researchers and drug development professionals utilizing this compound—often leveraged for its versatile electrophilic cyano group and cross-coupling-ready dichloro-aromatic backbone—operational safety must be integrated directly into the experimental workflow.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and handling protocols, ensuring both operator safety and the integrity of your synthetic methodologies.

Hazard Profiling & Toxicity Causality

To select the correct PPE, we must first understand the causality of the chemical's hazards. 3-Cyano-2,4-dichlorobenzoic acid presents specific risks driven by its molecular architecture[1]:

  • Halogenated Aromatic Ring (H315, H319): The two electron-withdrawing chlorine atoms increase the lipophilicity of the molecule. If dissolved in organic solvents (like DMSO or DMF during reaction setup), its ability to permeate the stratum corneum increases significantly, leading to severe skin and eye irritation[2].

  • Acidic Proton & Particulate Nature (H335): As a crystalline solid, the primary acute risk during weighing and transfer is the aerosolization of fine dust. Inhalation of these acidic particulates causes immediate mechanical and chemical irritation to the respiratory mucosa[3].

  • Cyano Group Reactivity: While stable under ambient conditions, exposure to strong reducing agents or extreme acidic conditions can risk the liberation of hydrogen cyanide (HCN). PPE and engineering controls must account for this latent reactivity.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to mitigate the specific physicochemical risks of 3-Cyano-2,4-dichlorobenzoic acid, compliant with[4][5].

PPE CategorySpecification / StandardCausality & Mechanistic Purpose
Eye Protection ANSI Z87.1 / EN 166 Indirectly Vented GogglesStandard safety glasses are insufficient. Indirectly vented goggles prevent aerosolized acidic dust from bypassing the lenses and contacting the ocular mucosa.
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to halogenated aromatics compared to latex. For extended handling or solvent use, double-gloving is required to prevent breakthrough.
Body Protection 100% Cotton Lab Coat & Chemical ApronCotton resists static charge buildup (unlike synthetic blends). This is critical to prevent the dry powder from clinging to the operator and subsequently aerosolizing.
Respiratory N95/P3 Particulate RespiratorMandatory only if engineering controls (fume hood) fail or during spill cleanup. Filters out fine crystalline dust to prevent respiratory irritation (H335).

Operational Workflow & PPE Integration

PPE_Workflow Hazard Hazard Identification 3-Cyano-2,4-dichlorobenzoic acid EngControl Engineering Controls Fume Hood (80-100 fpm) Hazard->EngControl Mitigate Airborne Risk PPE PPE Donning Nitrile, Goggles, Lab Coat EngControl->PPE Secondary Defense Handling Active Handling Anti-static Weighing PPE->Handling Safe to Proceed Decon Decontamination Wet Wiping Handling->Decon Post-Operation Disposal Waste Disposal Halogenated Stream Decon->Disposal Waste Routing

Operational workflow and PPE integration for handling halogenated benzoic acids.

Step-by-Step Handling Methodology

Do not treat this as a standard powder transfer. The following self-validating protocol ensures zero-exposure during reaction setup, guided by the principles in[2][6].

Phase 1: Pre-Operation & Verification

  • Validate Engineering Controls: Confirm the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Causality: Velocities below 80 fpm fail to capture dust; velocities above 100 fpm create turbulent eddies that blow the acidic powder back into your breathing zone.

  • PPE Integrity Check: Inspect nitrile gloves for micro-tears using the air-inflation method prior to donning.

Phase 2: Weighing and Transfer

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Halogenated powders carry static charges. Anti-static tools prevent the powder from repelling off the spatula, ensuring accurate stoichiometric dosing and preventing environmental contamination.

  • Closed-System Transfer: Weigh the 3-Cyano-2,4-dichlorobenzoic acid directly into the reaction vessel (e.g., a round-bottom flask) inside the fume hood. Seal the vessel with a septum before removing it from the hood to transport to the Schlenk line or reactor block.

Phase 3: Decontamination

  • Wet Wiping: Wipe down the balance, spatulas, and hood surface with a damp cloth (water/isopropanol mix). Causality: Wet wiping traps the dust. Dry sweeping resuspends the acidic particulates into the air, which is a critical failure point in laboratory hygiene[2].

Spill Response & Chemical Disposal Plan

If a spill occurs outside the fume hood, immediately restrict access to the area.

  • Spill Mitigation: Don an N95/P3 respirator. Do not use a standard vacuum or broom. Cover the spilled powder with slightly dampened absorbent pads to suppress dust generation, then carefully scoop the material into a compatible secondary container.

  • Waste Disposal Routing: 3-Cyano-2,4-dichlorobenzoic acid must be disposed of in a designated Halogenated Organic Waste stream. Causality: Incineration of halogenated compounds requires highly specific temperature controls at the disposal facility to prevent the formation of highly toxic dioxins and furans. Never mix this compound with strong oxidizing waste streams.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.